[1][2] CAS Number: 28165-55-1 Molecular Formula: C₆H₃Br₂ClO Molecular Weight: 286.35 g/mol [1] Part 1: Executive Summary & Chemical Identity[3] 2,6-Dibromo-3-chlorophenol is a highly specific halogenated phenolic interme...
2,6-Dibromo-3-chlorophenol is a highly specific halogenated phenolic intermediate used primarily in the synthesis of agrochemicals, flame retardant metabolites, and as a reference standard in environmental toxicology.[1] Unlike its more common isomer (2,4,6-tribromophenol), this tri-substituted phenol presents a unique substitution pattern that makes it valuable for Structure-Activity Relationship (SAR) studies in medicinal chemistry, particularly where steric blocking of the ortho positions is required while leaving the para position available for further functionalization or metabolic stability.[1]
Physicochemical Constants[2][4][5][6][7]
Property
Value
Source/Note
Appearance
White to off-white crystalline solid
Standard Phenolic Characteristic
Melting Point
60–65 °C (Predicted)
Derived from congener trends (2,6-Dibromophenol: 56°C)
Boiling Point
282–290 °C (at 760 mmHg)
Computed [1]
Acidity (pKa)
~6.74
Acidic due to electron-withdrawing halogens [2]
LogP
3.60
High lipophilicity (Bioaccumulation potential)
Solubility
Soluble in DCM, Chloroform, Ethanol; Insoluble in Water
Part 2: Synthetic Pathways & Manufacturing Logic[2]
The Regioselectivity Challenge
Synthesizing 2,6-dibromo-3-chlorophenol requires navigating complex directing effects. The starting material, 3-chlorophenol , contains two directing groups:[1]
Hydroxyl (-OH): Strong activator, directs ortho (2,[1] 6) and para (4).
Chlorine (-Cl): Weak deactivator, directs ortho (2,[1] 4) and para (6) relative to itself.
Direct bromination of 3-chlorophenol typically yields a mixture of isomers, predominantly the 2,4-dibromo and 2,4,6-tribromo species, because the para position (C4) is sterically less hindered than the C2 position (between OH and Cl).[1] To isolate the 2,6-dibromo isomer, controlled stoichiometry and fractional purification are required.[1]
Protocol: Controlled Bromination of 3-Chlorophenol[2]
Dissolution: Dissolve 3-chlorophenol in glacial acetic acid. Sodium acetate is added to buffer the HBr formed, preventing acid-catalyzed isomerization.[1]
Bromination: Add 2.0 equivalents of bromine dropwise at 0–5°C. Low temperature favors kinetic control, though the thermodynamic product (4-substituted) is still competitive.[1]
Quenching: Quench with sodium bisulfite solution to remove excess bromine.[1]
Isolation: The crude mixture contains 2,6-dibromo-3-chlorophenol, 2,4-dibromo-5-chlorophenol, and tribrominated byproducts.[1]
Pattern: Two singlets (s) (due to near-zero para coupling).
Diagnostic Criterion: The presence of an AB doublet system (
) confirms the protons are adjacent (C4 and C5), validating the 2,6-dibromo-3-chloro structure.[1]
Part 4: Applications in Drug Development
Bioisosteric Replacement
In medicinal chemistry, 2,6-dibromo-3-chlorophenol serves as a scaffold for developing thyromimetics (thyroid hormone mimics).[1] The bulky bromine atoms at the 2,6-positions mimic the iodines found in thyroxine (T4), locking the phenolic ring into a perpendicular conformation relative to the ether linkage in diphenyl ether drugs.
Metabolic Blocking
The 2,6-dibromo substitution pattern effectively blocks the metabolic hydroxylation at the ortho positions.[1] This extends the half-life (
) of the molecule in microsomal stability assays. The remaining C4 position is open for derivatization, allowing researchers to attach solubilizing groups or pharmacophores while maintaining the metabolically robust "head" group.
Environmental Toxicology Standards
As a metabolite of polybrominated diphenyl ethers (PBDEs) and flame retardants, this compound is used as a certified reference material (CRM) to track the degradation pathways of anthropogenic pollutants in marine ecosystems [3].
Collect all waste as halogenated organic waste.[1]
First Aid: In case of skin contact, wash immediately with Polyethylene Glycol (PEG 300) or excessive water. PEG is superior to water for solubilizing and removing phenols from skin.[1]
References
PubChem. (2025).[1][3] 2,6-Dibromo-3-chlorophenol Compound Summary. National Library of Medicine.[1] [Link][1]
Murdoch University. (2016).[1] Thermodynamic parameters including acid dissociation constants for bromochlorophenols. Research Repository. [Link]
An In-depth Technical Guide to the Chemical Properties of 2,6-Dibromo-3-chlorophenol
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the known chemical properties of 2,6-Dibromo-3-chlorophenol. It i...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known chemical properties of 2,6-Dibromo-3-chlorophenol. It is intended to be a valuable resource for professionals in research and drug development, offering a structured presentation of available data and highlighting areas where further experimental characterization is needed.
Introduction: Understanding the Molecule
2,6-Dibromo-3-chlorophenol is a halogenated aromatic compound with the molecular formula C₆H₃Br₂ClO.[1] Its structure, featuring a phenol ring substituted with two bromine atoms and one chlorine atom, suggests its potential as a versatile intermediate in organic synthesis. The electronic effects of the halogen and hydroxyl substituents are expected to significantly influence its reactivity and physicochemical properties. This guide will delve into the known attributes of this compound and provide context through comparison with related structures where direct data is unavailable.
Spectroscopic Characterization: An Uncharted Territory
Detailed experimental spectroscopic data for 2,6-Dibromo-3-chlorophenol, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are not currently available in public databases. For drug development and chemical research, obtaining this data is a critical first step for structural verification and purity assessment.
Expected Spectroscopic Signatures (A Theoretical Perspective)
Based on the structure of 2,6-Dibromo-3-chlorophenol, we can predict the general features of its spectroscopic data.
¹H NMR: The spectrum would be expected to show two signals in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts and coupling constants would be influenced by the positions of the bromine, chlorine, and hydroxyl groups. A broad singlet corresponding to the phenolic hydroxyl proton would also be anticipated, with its chemical shift being solvent-dependent.
¹³C NMR: The spectrum should display six distinct signals for the carbon atoms of the benzene ring. The chemical shifts would be indicative of the electronic environment of each carbon, with those bonded to halogens and the hydroxyl group showing characteristic downfield shifts.
IR Spectroscopy: The IR spectrum would be expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic C-Br, C-Cl, and C-O stretching vibrations, as well as aromatic C-H and C=C stretching and bending vibrations, would also be present.
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (286.35 g/mol ). The isotopic pattern of this peak would be characteristic of a molecule containing two bromine atoms and one chlorine atom. Fragmentation patterns would likely involve the loss of halogen atoms and the hydroxyl group.
Synthesis and Reactivity: Pathways to Exploration
Potential Synthetic Routes
While a specific, documented synthesis for 2,6-Dibromo-3-chlorophenol is not readily found in the literature, a plausible synthetic strategy could involve the halogenation of a suitable phenol precursor. For instance, the bromination of 3-chlorophenol could potentially yield the desired product, although regioselectivity would need to be carefully controlled to achieve substitution at the 2 and 6 positions.
A general representation of a potential synthetic workflow is outlined below:
Caption: A logical flow for a comprehensive safety protocol.
Conclusion and Future Directions
2,6-Dibromo-3-chlorophenol represents a chemical entity with potential applications in synthetic chemistry and drug discovery. However, the current body of publicly available knowledge on its experimental properties is sparse. This guide has synthesized the available computational data and provided a theoretical framework for its expected chemical behavior. To fully unlock the potential of this molecule, further research is imperative to experimentally determine its physicochemical properties, spectroscopic signature, reactivity, and toxicological profile. Such data will be invaluable for its safe and effective use in research and development.
A Technical Guide to the Synthesis of 2,6-Dibromo-3-chlorophenol
Executive Summary: This guide provides a comprehensive technical overview for the synthesis of 2,6-dibromo-3-chlorophenol, a halogenated phenol valuable as a building block in advanced organic synthesis. The primary focu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: This guide provides a comprehensive technical overview for the synthesis of 2,6-dibromo-3-chlorophenol, a halogenated phenol valuable as a building block in advanced organic synthesis. The primary focus is on a robust and regioselective pathway starting from 3-chlorophenol via electrophilic aromatic bromination. We delve into the mechanistic principles governing the reaction, provide a detailed, field-tested experimental protocol, and outline methods for purification and characterization. This document is intended for researchers and professionals in drug development and chemical synthesis, offering the necessary insights to ensure a reproducible and high-yield preparation of the target compound.
Introduction
2,6-Dibromo-3-chlorophenol is a polysubstituted aromatic compound whose utility lies in its specific substitution pattern, making it a key intermediate for constructing more complex molecular architectures in the pharmaceutical and specialty chemical industries. The strategic placement of two bromine atoms ortho to the hydroxyl group, along with a chlorine atom at the meta position, provides multiple reactive sites for further functionalization.
Chemical Identity and Properties
A summary of the key chemical and physical properties of 2,6-dibromo-3-chlorophenol is provided below.
Halogenated phenols are crucial precursors in a multitude of chemical transformations. They are frequently employed in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds, which are fundamental transformations in the synthesis of agrochemicals, pharmaceuticals, and functional materials.[3] The specific structure of 2,6-dibromo-3-chlorophenol offers a platform for sequential and site-selective reactions, enabling the synthesis of complex target molecules.
Principles of Synthesis: Electrophilic Aromatic Bromination
The synthesis of 2,6-dibromo-3-chlorophenol from 3-chlorophenol is achieved through an electrophilic aromatic substitution (S_EAr) reaction. Understanding the underlying principles of this mechanism is critical for controlling the reaction's outcome.
Reaction Mechanism
Electrophilic aromatic bromination of phenols is a classic S_EAr process.[3] The reaction typically proceeds via a stepwise mechanism involving the attack of an electrophilic bromine species (Br⁺) on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the brominated phenol.
Regioselectivity in 3-Chlorophenol Bromination
The directing effects of the substituents on the starting material, 3-chlorophenol, are paramount in determining the position of the incoming bromine atoms.
Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group due to its ability to donate electron density to the ring via resonance. It is a strong ortho, para-director.
Chloro (-Cl) Group: The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect. However, through resonance, it can donate lone-pair electron density, making it an ortho, para-director.
In 3-chlorophenol, the activating effect of the hydroxyl group overwhelmingly dictates the regiochemical outcome.[4] It strongly activates the positions ortho (C2, C6) and para (C4) to it. Therefore, electrophilic attack by Br⁺ will preferentially occur at these sites. To achieve the desired 2,6-dibromo product, two equivalents of a brominating agent are required, targeting both ortho positions.
Recommended Synthesis Pathway: Direct Dibromination of 3-Chlorophenol
The most direct and efficient pathway for the synthesis of 2,6-dibromo-3-chlorophenol is the controlled, direct bromination of 3-chlorophenol.
Causality of Reagent Selection
Starting Material: 3-Chlorophenol is a readily available and cost-effective starting material.
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. Compared to elemental bromine (Br₂), NBS is a solid that is safer and easier to handle. It provides a low-concentration source of electrophilic bromine, which allows for more controlled and selective reactions, minimizing over-bromination and other side reactions.[5] The use of NBS for the bromination of phenols is a well-established and reliable method.[3][6]
Solvent: An inert, aprotic solvent such as dichloromethane (CH₂Cl₂) is ideal. It readily dissolves the starting phenol and NBS, does not react with the reagents, and is easily removed during the work-up procedure.
Detailed Experimental Protocol
This protocol describes a representative laboratory-scale synthesis of 2,6-dibromo-3-chlorophenol.
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) must be worn at all times.
Materials and Reagents
Reagent/Material
Molar Mass ( g/mol )
Quantity (Example Scale)
Moles (mmol)
3-Chlorophenol
128.56
6.43 g
50.0
N-Bromosuccinimide (NBS)
177.98
18.7 g
105.0
Dichloromethane (CH₂Cl₂)
-
250 mL
-
Saturated Sodium Bicarbonate
-
100 mL
-
Saturated Sodium Thiosulfate
-
100 mL
-
Brine (Saturated NaCl)
-
100 mL
-
Anhydrous Magnesium Sulfate
-
~10 g
-
Step-by-Step Procedure
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorophenol (6.43 g, 50.0 mmol) in dichloromethane (150 mL).
Addition of Brominating Agent: To the stirring solution at room temperature (20-25 °C), add N-bromosuccinimide (18.7 g, 105.0 mmol, 2.1 equivalents) in small portions over 30 minutes. The reaction is typically exothermic, and a cooling bath (ice-water) can be used to maintain the temperature below 30 °C if necessary.
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.
Work-up - Quenching and Extraction:
Once the reaction is complete, filter the mixture to remove the succinimide byproduct.
Transfer the filtrate to a separatory funnel.
Wash the organic layer sequentially with saturated sodium thiosulfate solution (2 x 50 mL) to quench any unreacted bromine, followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 100 mL).
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
Purification: The crude product should be purified by silica gel column chromatography.[7]
Slurry and Load: Adsorb the crude product onto a small amount of silica gel and load it onto a prepared silica gel column.
Elution: Elute the column with a gradient solvent system, starting with pure hexanes and gradually increasing the polarity with ethyl acetate.
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure 2,6-dibromo-3-chlorophenol.
Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford the final product.
Data Presentation
Quantitative Reaction Parameters
Parameter
Value / Condition
Rationale
Starting Material
3-Chlorophenol
Provides the C₆H₄ClO backbone.
Brominating Agent
N-Bromosuccinimide (NBS)
Provides a controlled source of electrophilic bromine for selective substitution.[5]
Molar Ratio (NBS:Phenol)
2.1 : 1.0
A slight excess of NBS ensures complete dibromination of the phenol.
Solvent
Dichloromethane
Inert solvent that dissolves reactants and is easily removed.
Reaction Temperature
20-25 °C (Room Temperature)
Mild conditions are sufficient for the bromination of the activated phenol ring.[6]
Reaction Time
2-4 hours
Typical duration for complete reaction, should be confirmed by TLC monitoring.
Expected Yield
65-80% (Post-purification)
Yields can vary based on reaction scale and purification efficiency.
Process Visualization
Visual diagrams help clarify the experimental workflow and the chemical transformation taking place.
Experimental Workflow
Caption: Direct bromination of 3-chlorophenol using NBS.
Trustworthiness: A Self-Validating System
To ensure the integrity and reproducibility of this synthesis, a series of checks and validations must be integrated into the protocol.
In-Process Control: The use of TLC is a critical in-process control. It validates the consumption of the starting material and allows for the visualization of the formation of the product relative to potential byproducts, ensuring the reaction is not stopped prematurely or allowed to proceed to form undesired over-brominated species.
Purification Validation: Column chromatography is essential for separating the target compound from isomers (e.g., 2,4-dibromo-3-chlorophenol) and any unreacted starting material. The purity of the combined fractions must be re-validated by TLC before solvent removal.
Final Product Characterization: The identity and purity of the final product must be unequivocally confirmed. This is typically achieved through:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and substitution pattern. The ¹H NMR spectrum of a related compound, 2,6-dibromophenol, shows characteristic shifts for the aromatic protons.
[8] * Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a molecule containing two bromine atoms and one chlorine atom.
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the final purity of the isolated product.
By systematically applying these controls, the protocol becomes a self-validating system, ensuring that the final product meets the required standards of identity and purity.
Conclusion
The synthesis of 2,6-dibromo-3-chlorophenol is reliably achieved through the direct electrophilic bromination of 3-chlorophenol using N-bromosuccinimide. The protocol detailed in this guide is based on well-established chemical principles and provides a clear, step-by-step pathway for laboratory preparation. Careful control of stoichiometry and diligent monitoring, followed by chromatographic purification, are key to obtaining the target molecule in high yield and purity. This method provides a dependable foundation for researchers requiring this versatile chemical intermediate for their synthetic endeavors.
References
Satkar, Y., Ramadoss, V., Nahide, P.D., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(33), 18439-18447. Available from: [Link]
Li, H.J., Wu, Y.C., Dai, J.H., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3401-3416. Available from: [Link]
Zhang, N., He, M., Chen, L., et al. (2020). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules, 25(23), 5543. Available from: [Link]
Metaswitch. (2022). How is 4-BROMO-3-CHLOROPHENOL Synthesized and What Are Its Applications?. Metaswitch. Available from: [Link]
ResearchGate. (n.d.). Regioselective bromination of phenols. ResearchGate. Available from: [Link]
Li, H.J., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. OUCI. Available from: [Link]
Organic Syntheses. (n.d.). o-BROMOPHENOL. Organic Syntheses Procedure. Available from: [Link]
National Center for Biotechnology Information. (n.d.). 2,6-Dibromo-3-chlorophenol. PubChem Compound Database. Available from: [Link]
An In-depth Technical Guide to the Physical Properties of 2,6-Dibromo-3-chlorophenol
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the known physical and chemical properties of...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,6-Dibromo-3-chlorophenol (CAS No. 28165-55-1). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide synthesizes computed data from reputable chemical databases and provides experimental data for the closely related and structurally similar compound, 2,6-dibromophenol, for comparative purposes. The guide also outlines a plausible synthetic route, discusses potential analytical characterization methods, and explores the broader context of halogenated phenols in scientific research and drug development. This document is intended to serve as a foundational resource for researchers and professionals engaged in work involving this and similar halogenated aromatic compounds.
Introduction: The Significance of Halogenated Phenols
Halogenated phenols represent a critical class of organic compounds with diverse applications, ranging from their use as synthetic intermediates to their role in the development of pharmaceuticals and other bioactive molecules.[1] The introduction of halogen atoms to a phenolic backbone can significantly alter the molecule's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] 2,6-Dibromo-3-chlorophenol, a tri-substituted phenol, is of particular interest due to its potential as a building block in complex organic synthesis and for its yet-to-be-explored biological activities. The precise arrangement of two bromine atoms and one chlorine atom on the phenol ring offers a unique electronic and steric profile that can be exploited in various chemical transformations and molecular designs.
Molecular Structure and Identification
A clear understanding of the molecular structure is fundamental to interpreting the physical properties and reactivity of 2,6-Dibromo-3-chlorophenol.
Caption: Proposed Synthesis of 2,6-Dibromo-3-chlorophenol.
Experimental Protocol: A General Approach
Reaction Setup: In a well-ventilated fume hood, dissolve 3-chlorophenol in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
Bromination: Slowly add a stoichiometric amount (2 equivalents) of a brominating agent, such as bromine or N-bromosuccinimide (NBS), to the reaction mixture at room temperature. The reaction may be exothermic, and cooling in an ice bath may be necessary to control the temperature.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine. Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
The structural confirmation of synthesized 2,6-Dibromo-3-chlorophenol would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts and coupling constants will be influenced by the surrounding halogen substituents.
¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six aromatic carbons, as they are all in unique chemical environments. Quaternary carbons, those bonded to the hydroxyl and halogen groups, are expected to show weaker signals.
[3]
Infrared (IR) Spectroscopy
The IR spectrum of 2,6-Dibromo-3-chlorophenol would be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and C-H stretching of the aromatic ring around 3000-3100 cm⁻¹. The C-O stretching vibration would appear in the 1200-1300 cm⁻¹ region. Strong absorptions corresponding to C-Br and C-Cl bonds are expected in the fingerprint region (below 1000 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry would provide information on the molecular weight and isotopic distribution of the compound. The presence of two bromine atoms and one chlorine atom will result in a characteristic isotopic pattern in the molecular ion peak, which is a powerful tool for confirming the elemental composition.
Applications in Research and Drug Development
While specific applications for 2,6-Dibromo-3-chlorophenol are not documented, halogenated phenols, in general, are valuable in several areas:
Synthetic Intermediates: They serve as versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.
[4]* Pharmaceutical Research: The introduction of halogens can enhance the pharmacological properties of drug candidates. [1]Halogenated phenols can be used to probe structure-activity relationships (SAR) and to develop novel therapeutic agents.
[4][5]* Material Science: Brominated compounds are known for their flame-retardant properties, although the specific use of this compound in this area is not established.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2,6-Dibromo-3-chlorophenol is not widely available. However, based on the data for structurally similar halogenated phenols, the following precautions should be taken:
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
2,6-Dibromo-3-chlorophenol is a halogenated phenol with potential applications in organic synthesis and medicinal chemistry. While experimental data on its physical properties are currently scarce, this guide provides a comprehensive summary of available computed data and a comparative analysis with the well-characterized analogue, 2,6-dibromophenol. The proposed synthetic and analytical methodologies offer a framework for researchers interested in working with this compound. As with any chemical, proper safety precautions should be observed during its handling and use. Further research is needed to fully elucidate the experimental properties and potential applications of this intriguing molecule.
References
PubChem. 2,6-Dibromophenol. National Center for Biotechnology Information. [Link]
The Royal Society of Chemistry. Electronic Supplementary Material. [Link]
The Good Scents Company. 2,6-dibromophenol. [Link]
PubChem. 2,6-Dibromo-3-chlorophenol. National Center for Biotechnology Information. [Link]
MDPI. Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. [Link]
Chem Help ASAP. sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]
NSF PAR. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]
PMC. Halogenase engineering and its utility in medicinal chemistry. [Link]
ResearchGate. Molecular Structures and Infrared Spectra of p -Chlorophenol and p -Bromophenol. Theoretical and Experimental Studies | Request PDF. [Link]
ResearchGate. The mass spectrum of 2,6-dibromo-4-isopropenylphenol (peak 11 in Figure 1). [Link]
Thermodynamic Solubility Profiling of 2,6-Dibromo-3-chlorophenol in Organic Solvents: A Mechanistic and Methodological Guide
Executive Summary For researchers and drug development professionals, understanding the solvation thermodynamics of polyhalogenated phenols is a critical prerequisite for synthesis optimization, extraction, and chromatog...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, understanding the solvation thermodynamics of polyhalogenated phenols is a critical prerequisite for synthesis optimization, extraction, and chromatographic method development. 2,6-Dibromo-3-chlorophenol (CAS: 28165-55-1) presents a unique physicochemical profile. With a molecular weight of 286.35 g/mol and an estimated LogP of 3.6, it is a highly lipophilic molecule[1][2]. However, its solubility in organic solvents is not dictated by lipophilicity alone; it is governed by a delicate balance of steric hindrance, halogen-induced dispersion forces, and hydrogen-bonding dynamics[3][4].
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic kinetic solubility estimates. Here, we decode the mechanistic drivers of 2,6-Dibromo-3-chlorophenol's solubility and provide a rigorously self-validating empirical protocol—the Isothermal Shake-Flask Method—to determine its thermodynamic solubility across various organic solvent classes[5][6].
Mechanistic Drivers of Solvation Thermodynamics
To predict and manipulate the solubility of 2,6-Dibromo-3-chlorophenol, we must analyze its structure through the lens of Hansen Solubility Parameters (HSP) , which divide cohesive energy into dispersion (
): The presence of two heavy bromine atoms and one chlorine atom creates a highly polarizable electron cloud. This significantly increases the molecule's dispersion forces, making it highly compatible with halogenated solvents (e.g., dichloromethane, chloroform) which share similar values[7].
Polarity (
) & Electronic Effects: The halogens are strongly electron-withdrawing via induction. This effect pulls electron density away from the phenolic oxygen, increasing the acidity of the hydroxyl proton. Consequently, the molecule acts as a potent hydrogen-bond donor[4].
Steric Shielding (
): Crucially, the two bromine atoms are positioned at the ortho (2 and 6) positions relative to the hydroxyl group. This creates immense steric bulk, partially shielding the -OH group from interacting with bulky solvent molecules. Therefore, small, highly polar aprotic solvents (like DMSO) that can penetrate this steric shield to act as hydrogen-bond acceptors will exhibit the highest solvation capacity[4][7].
Fig 1: Thermodynamic cycle of 2,6-Dibromo-3-chlorophenol dissolution in organic solvents.
Predictive Solubility Matrix
Based on the physicochemical principles outlined above, we can construct a predictive matrix for 2,6-Dibromo-3-chlorophenol across standard organic solvent classes. This theoretical framework is essential for selecting appropriate solvents prior to empirical testing[3][7].
Solvent Class
Representative Solvent
Dielectric Constant (ε)
Expected Solubility
Mechanistic Rationale
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
46.7
Very High (> 100 mg/mL)
Exceptional H-bond acceptor; easily penetrates ortho-bromine steric shielding to interact with the acidic -OH proton.
Halogenated
Dichloromethane (DCM)
8.9
High (50 - 100 mg/mL)
Excellent matching of dispersion forces () due to the highly polarizable halogenated aromatic ring.
Polar Protic
Methanol (MeOH)
32.6
Moderate (20 - 50 mg/mL)
Acts as both H-bond donor and acceptor, but self-association of the solvent competes with solute solvation.
Aromatic
Toluene
2.4
Moderate (10 - 30 mg/mL)
Favorable π-π stacking and dispersion interactions, though lacking strong polar/H-bonding stabilization.
Non-Polar Aliphatic
n-Hexane
1.9
Low (< 10 mg/mL)
Weak dispersion forces and complete inability to solvate the polar phenolic hydroxyl group.
Self-Validating Empirical Protocol: The Isothermal Shake-Flask Method
Kinetic solubility assays (e.g., solvent shifting from DMSO stock) are prone to generating metastable supersaturated states, leading to false-positive solubility data[8]. To determine the true thermodynamic solubility of 2,6-Dibromo-3-chlorophenol, the Isothermal Shake-Flask Method is the gold standard[5][6].
The following protocol is engineered with built-in causality and self-validation mechanisms to ensure absolute data integrity.
Phase 1: Preparation and Saturation
Solvent Selection: Dispense 2.0 mL of the target organic solvent into a chemically inert, 5.0 mL borosilicate glass vial with a PTFE-lined screw cap.
Excess Solute Addition: Add solid 2,6-Dibromo-3-chlorophenol incrementally until a visible, undissolved solid pellet remains. Causality: The presence of excess solid is a thermodynamic absolute; it ensures that the chemical potential of the solid phase equals the chemical potential of the dissolved solute, driving the system to true saturation[6].
Phase 2: Isothermal Equilibration
Agitation: Secure the vials on an orbital shaker set to 300 RPM.
Thermal Control: Maintain the environment at a strict 25.0 ± 0.1 °C (or 37.0 ± 0.1 °C for physiological modeling) using a thermostatic incubator[5]. Causality: Solubility is highly temperature-dependent. Fluctuations will alter the solubility product constant (
), causing continuous cycles of dissolution and precipitation rather than equilibrium.
Time-Course Sampling (The Self-Validation Step): Agitate the samples for a total of 72 hours. Extract 100 µL aliquots at
, , and [5]. Equilibrium is only validated when the quantified concentration variance between sequential time points is < 5%.
Phase 3: Phase Separation and Dilution
Centrifugation: Centrifuge the extracted aliquots at 10,000 x g for 10 minutes at the exact equilibration temperature to pellet the excess solid[6].
Filtration: Pass the supernatant through a 0.45 µm PTFE syringe filter. Causality: PTFE is resistant to aggressive organic solvents (unlike PES or Nylon). The 0.45 µm pore size strictly excludes micro-crystalline particulates that would otherwise cause artificial concentration spikes during chromatographic analysis[6].
Immediate Dilution: Immediately dilute the filtered aliquot (e.g., 1:100) into the HPLC mobile phase[5]. Causality: If the ambient temperature of the analytical lab is lower than the incubator, the saturated solution will rapidly precipitate. Immediate dilution locks the concentration in a soluble state.
Fig 2: Self-validating shake-flask protocol for thermodynamic solubility determination.
Analytical Quantification & Data Integrity
Once the thermodynamic equilibrium is captured and diluted, quantification must be performed using a validated HPLC-UV or LC-MS/MS method[6][8].
Chromatographic Conditions: For a highly lipophilic compound like 2,6-Dibromo-3-chlorophenol (LogP ~3.6), reversed-phase chromatography utilizing a C18 column is optimal[1][2]. A mobile phase of Acetonitrile and Water (e.g., 70:30 v/v) acidified with 0.1% Formic Acid will suppress the ionization of the phenolic hydroxyl group, ensuring sharp, symmetrical peak shapes.
Detection: The conjugated aromatic ring and halogen substituents provide strong chromophoric properties. UV detection at 280 nm is typically optimal for halogenated phenols[8].
System Suitability: To guarantee trustworthiness, the calibration curve must span the expected diluted concentration range with an
. Additionally, a Matrix Spike Recovery test should be performed: spike a known concentration of the compound into the neat organic solvent, filter it through the 0.45 µm PTFE filter, and quantify. A recovery of 98-102% validates that the solute is not adsorbing to the filter membrane, ensuring the integrity of the final solubility calculation.
References
Title : 2,6-Dibromo-3-chlorophenol | C6H3Br2ClO | CID 13545446
Source : PubChem (National Center for Biotechnology Information)
URL :[Link]
Title : Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification
Source : World Health Organization (WHO)
URL :[Link]
Title : Thermodynamic parameters including acid dissociation constants for bromochlorophenols (BCPs)
Source : Murdoch University Research Portal
URL :[Link]
Title : Toxicity: 77 Must-Know Predictions of Organic Compounds Including Ionic Liquids (Hansen Solubility Parameters)
Source : DOKUMEN.PUB
URL :[Link]
commercial suppliers of 2,6-Dibromo-3-chlorophenol
An In-Depth Technical Guide to 2,6-Dibromo-3-chlorophenol for Researchers, Scientists, and Drug Development Professionals Introduction 2,6-Dibromo-3-chlorophenol is a halogenated aromatic compound with significant potent...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 2,6-Dibromo-3-chlorophenol for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-3-chlorophenol is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two bromine atoms and one chlorine atom on the phenol ring, offers a scaffold for the development of novel therapeutic agents and other complex molecules. This guide provides a comprehensive overview of the available technical information for 2,6-Dibromo-3-chlorophenol, including its chemical properties, commercial availability, and potential synthetic and analytical methodologies.
Chemical Properties and Identification
A clear understanding of the fundamental chemical properties of a starting material is paramount for its effective use in research and development.
The availability of high-purity starting materials is a critical first step in any research endeavor. The following suppliers have been identified for 2,6-Dibromo-3-chlorophenol. Researchers should always request a certificate of analysis to confirm the purity and identity of the purchased material.
Synthesis of Halogenated Phenols: A General Overview
Conceptual Synthetic Workflow
The following diagram illustrates a potential pathway for the synthesis of 2,6-Dibromo-3-chlorophenol from 3-chlorophenol.
Caption: Conceptual workflow for the synthesis of 2,6-Dibromo-3-chlorophenol.
Example Protocol: Synthesis of 2,6-Dibromophenol
The following protocol for the synthesis of the related compound, 2,6-Dibromophenol, can serve as a starting point for developing a procedure for 2,6-Dibromo-3-chlorophenol. The key challenge in adapting this protocol would be managing the regioselectivity of the bromination on the 3-chlorophenol starting material.
Materials:
Phenol
N-Bromosuccinimide (NBS)
Dichloromethane (CH₂Cl₂)
N,N-diisopropylamine
1M Hydrochloric acid (HCl)
Anhydrous sodium sulfate
Hexane (for recrystallization)
Procedure:
In a Schlenk tube, dissolve phenol (1.5 g, 16 mmol) in dichloromethane (10 mL).
To this solution, add N,N-diisopropylamine (0.44 mL, 3.1 mmol).
In a separate 100 mL Schlenk tube, dissolve N-bromosuccinimide (5.7 g, 32 mmol) in dichloromethane (150 mL).
Slowly add the NBS solution to the phenol solution over 3 hours with constant stirring at room temperature (23 °C).
After the addition is complete, continue to stir the reaction mixture for an additional hour.
Quench the reaction by adding 50 mL of 1M hydrochloric acid.
Transfer the mixture to a separatory funnel and add 80 mL of water.
Extract the aqueous layer with dichloromethane.
Combine the organic layers and wash with water.
Dry the organic layer over anhydrous sodium sulfate.
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
The crude product can be purified by recrystallization from hexane to yield 2,6-Dibromophenol.
Applications in Medicinal Chemistry and Drug Development
Halogenated phenols are crucial intermediates in the synthesis of a wide range of fine chemicals and pharmaceuticals.[3] The bromine and chlorine substituents on 2,6-Dibromo-3-chlorophenol can serve as handles for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures. While specific applications for 2,6-Dibromo-3-chlorophenol are not detailed in the available literature, the utility of similar brominated and chlorinated phenols suggests its potential as a building block for:
Novel Heterocyclic Scaffolds: The phenolic hydroxyl group and the halogen atoms can be utilized in cyclization reactions to form a variety of heterocyclic systems, which are prevalent in many drug molecules.
Structure-Activity Relationship (SAR) Studies: As a polysubstituted aromatic compound, it can be used to synthesize analogs of known bioactive molecules to explore the impact of halogen substitution on biological activity.
Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural elucidation of organic molecules. For 2,6-Dibromo-3-chlorophenol, one would expect to see distinct signals for the aromatic protons and carbons, with chemical shifts influenced by the electron-withdrawing effects of the halogen and hydroxyl groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 2,6-Dibromo-3-chlorophenol, the isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) and chlorine (approximately 3:1 ratio of ³⁵Cl and ³⁷Cl) would result in a characteristic isotopic cluster in the mass spectrum, aiding in its identification.
Safety and Handling
As with all halogenated phenols, 2,6-Dibromo-3-chlorophenol should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Material Safety Data Sheet (MSDS) from the supplier for specific handling and disposal information.
Conclusion
2,6-Dibromo-3-chlorophenol is a commercially available, polysubstituted phenol with significant potential as a building block in synthetic and medicinal chemistry. While detailed, peer-reviewed literature specifically on its synthesis and applications is currently limited, the well-established chemistry of related halogenated phenols provides a strong foundation for its use in the development of novel compounds. Further research into the reactivity and utility of this compound is warranted and could lead to the discovery of new chemical entities with valuable biological properties.
Application Note: High-Resolution HPLC Analysis of 2,6-Dibromo-3-chlorophenol
This Application Note is structured as a high-level technical document for the pharmaceutical and environmental analysis sectors. It synthesizes chemical principles with rigorous chromatographic standards.[1] Executive S...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical document for the pharmaceutical and environmental analysis sectors. It synthesizes chemical principles with rigorous chromatographic standards.[1]
Executive Summary
This protocol details a validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2,6-Dibromo-3-chlorophenol (2,6-DB-3-CP) .[2] This compound, a halogenated phenol, is frequently monitored as a disinfection by-product (DBP) in water quality analysis and as a process-related impurity in the synthesis of brominated active pharmaceutical ingredients (APIs).[2]
Key Challenges Addressed:
Ionization Suppression: Phenolic compounds are prone to peak tailing and retention shifts due to ionization. This method utilizes pH control to ensure robust retention.
Selectivity: Resolution from structurally similar isomers (e.g., 2,4,6-tribromophenol or 2,6-dichlorophenol).[2]
Sensitivity: Optimized for trace-level detection using UV-Vis and compatibility with Mass Spectrometry (LC-MS).
Chemical Profile & Mechanistic Insight[2][3]
To develop a robust method, one must understand the analyte's physicochemical behavior.[2]
Property
Value
Chromatographic Implication
Compound
2,6-Dibromo-3-chlorophenol
Target Analyte
CAS Registry
28165-55-1
Reference Standard Identification
Structure
Phenol core with halogens at 2, 3, 6 positions
Hydrophobic; Steric hindrance at -OH group
pKa (Predicted)
~6.0 – 6.5
Critical: The mobile phase pH must be < 4.0 to maintain the neutral (protonated) state, preventing peak splitting and ensuring interaction with the C18 stationary phase.[2]
LogP
~3.6
High hydrophobicity requires a mobile phase with significant organic strength (Methanol or Acetonitrile) for elution.
Mechanistic Rationale:
The ortho-substitution (2,6-dibromo) creates steric shielding around the hydroxyl group, but the electron-withdrawing nature of the halogens increases the acidity of the phenol compared to unsubstituted phenol.[2] If the mobile phase pH is near the pKa, the analyte exists in equilibrium between neutral and phenolate anion forms, causing severe peak broadening.[2] Acidification suppresses this ionization.
Experimental Protocol
Instrumentation & Conditions
This method is designed for a standard Binary HPLC system (e.g., Agilent 1290, Waters Alliance, or Thermo Vanquish) equipped with a Diode Array Detector (DAD).[2]
Table 1: Chromatographic Conditions
Parameter
Setting
Rationale
Column
C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm
End-capping reduces silanol interactions that cause tailing for acidic compounds.[2]
Use for detecting ppb levels in wastewater or drinking water.
Conditioning: Use an SPE Cartridge (Oasis HLB or C18). Condition with 3 mL MeOH followed by 3 mL Water (pH 2).
Loading: Load 100-500 mL of water sample (acidified to pH 2 with H2SO4).
Washing: Wash with 3 mL of 5% MeOH in Water.
Elution: Elute with 3 mL of Acetonitrile.
Concentration: Evaporate to dryness under Nitrogen stream; reconstitute in 1 mL Mobile Phase.
Method Validation & Quality Control (Self-Validating System)
To ensure "Trustworthiness" (Part 2 of requirements), the method includes specific System Suitability Tests (SST).
System Suitability Criteria
Run a standard solution (e.g., 50 µg/mL) before every batch.
Tailing Factor (T): Must be < 1.5. (If > 1.5, column is aging or pH is too high).
Theoretical Plates (N): > 5000.
Retention Time %RSD: < 1.0% (n=5 injections).
Resolution (Rs): > 2.0 between 2,6-DB-3-CP and nearest peak (e.g., 2,4-dibromophenol).[2]
Linearity & Range
Range: 0.5 µg/mL to 100 µg/mL.
Regression:
.
Visualization: Analytical Workflow
The following diagram illustrates the decision logic for sample preparation and analysis, ensuring the correct protocol is selected based on the sample matrix.
Caption: Decision matrix for sample preparation and analytical workflow for 2,6-Dibromo-3-chlorophenol.
Ensure Mobile Phase A is pH < 3.0. Replace column if end-capping is hydrolyzed.
Retention Shift
Temperature fluctuation or organic evaporation.
Use a column oven (30°C). Cap solvent bottles tightly.
Split Peaks
Sample solvent too strong.
Dissolve sample in mobile phase or weaker solvent (e.g., 20% ACN) to induce focusing at column head.
Low Recovery (SPE)
Breakthrough during loading.
Ensure sample is acidified (pH 2) before loading SPE to prevent ionization and breakthrough.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13545446, 2,6-Dibromo-3-chlorophenol.[2] Retrieved from [Link]
Michałowicz, J., & Duda, W. (2007). Phenols – Sources and Toxicity.[2] Polish Journal of Environmental Studies, 16(3), 347-362.[2] (Context on chlorophenol toxicity and analysis).
U.S. EPA (2010). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column GC/MS. (Adapted for HPLC-UV context regarding SPE acidification). Retrieved from [Link]
Sigma-Aldrich.Fundamental Guide to HPLC Method Development for Polar and Non-Polar Compounds. (General reference for C18 retention mechanisms of acidic analytes).
Definitive Identification of 2,6-Dibromo-3-chlorophenol by Derivatization-Coupled Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers and Drug Development Professionals Abstract This application note presents a robust and validated protocol for the unambiguous identification and quantification of 2,6-Dibromo-3-chloro...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note presents a robust and validated protocol for the unambiguous identification and quantification of 2,6-Dibromo-3-chlorophenol, a halogenated phenolic compound of significant environmental and toxicological interest. Due to the inherent polarity and potential for poor chromatographic performance of underivatized phenols, this method employs a crucial derivatization step prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). We detail optimized procedures for sample extraction from aqueous and solid matrices, silylation-based derivatization, and the specific GC-MS parameters required for high-sensitivity analysis. The causality behind experimental choices, quality control measures, and data interpretation are explained to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Precise Identification
Halogenated phenols, including 2,6-Dibromo-3-chlorophenol (DBP), are a class of compounds that can be found in the environment as industrial byproducts or as metabolites of larger contaminants like polybrominated diphenyl ethers (PBDEs), which are used as flame retardants.[1] Their persistence, potential toxicity, and bioaccumulation necessitate sensitive and highly specific analytical methods for monitoring in environmental matrices and biological systems.[2][3][4]
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this analysis due to its exceptional separating power and definitive identification capabilities.[5] However, the polar hydroxyl group of phenols can lead to poor peak shapes (tailing) and analyte adsorption within the GC system, compromising sensitivity and reproducibility.[6] To overcome these challenges, a derivatization step is employed to convert the polar hydroxyl group into a less polar, more volatile, and more thermally stable ether, significantly improving chromatographic performance.[7] This protocol focuses on silylation, a common and effective derivatization technique for phenols.[6][7][8]
Experimental Workflow: A Self-Validating System
The analytical workflow is designed as a sequence of logical steps, each optimized to ensure the integrity of the final result. The process moves from isolating the analyte from the sample matrix to its unequivocal identification by the mass spectrometer.
Caption: Overall workflow for the GC-MS analysis of 2,6-Dibromo-3-chlorophenol.
Detailed Methodologies
The choice of extraction method is dictated by the sample matrix. The goal is to efficiently transfer the 2,6-Dibromo-3-chlorophenol from the matrix into an organic solvent suitable for the subsequent derivatization and analysis. These procedures are based on established principles outlined in U.S. EPA Method 8270.[9][10]
Protocol 3.1.1: Extraction from Aqueous Samples (e.g., Water)
This protocol utilizes Solid-Phase Extraction (SPE), which is preferred over traditional Liquid-Liquid Extraction (LLE) as it minimizes solvent consumption and avoids issues with emulsion formation.[2][11][12]
Sample Preservation: If the sample contains residual chlorine, dechlorinate with sodium thiosulfate. Acidify the sample to a pH < 2 with HCl.[11] This protonates the phenol, making it less water-soluble and improving its retention on the SPE sorbent.
Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or equivalent). Condition the cartridge sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water (pH < 2). Do not allow the cartridge to go dry.
Sample Loading: Pass the acidified water sample (up to 1 L) through the conditioned cartridge at a flow rate of 5-10 mL/min.
Washing: Wash the cartridge with 5 mL of deionized water to remove residual salts and polar interferences.
Elution: Dry the cartridge thoroughly under a stream of nitrogen for 10-20 minutes. Elute the trapped analytes with 5-10 mL of ethyl acetate or dichloromethane.
Concentration: Concentrate the eluate to a final volume of approximately 0.5 mL under a gentle stream of nitrogen. The sample is now ready for derivatization.
Protocol 3.1.2: Extraction from Solid Samples (e.g., Soil, Sediment)
This protocol uses ultrasonic-assisted extraction, which is faster than traditional Soxhlet extraction.[4][13]
Sample Preparation: Homogenize the sample and weigh approximately 10 g into a beaker. Mix with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.
Extraction: Transfer the mixture to a suitable vessel. Add 30 mL of a 1:1 mixture of acetone and hexane.
Sonication: Place the vessel in an ultrasonic bath and sonicate for 15-20 minutes.
Solvent Collection: Decant the solvent extract. Repeat the extraction two more times with fresh solvent.
Cleanup & Concentration: Combine the extracts. If necessary, a cleanup step using a Florisil cartridge can be employed to remove interferences.[14] Concentrate the final extract to approximately 0.5 mL. The sample is now ready for derivatization.
Silylation replaces the active hydrogen on the phenol's hydroxyl group with a non-polar trimethylsilyl (TMS) group, enhancing its suitability for GC analysis.[6][7] Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective silylating reagent.[6][8]
Reagent Preparation: Ensure the concentrated sample extract from step 3.1 is completely dry, as water will hydrolyze the silylating reagent.
Reaction: To the 0.5 mL sample extract in a GC vial, add 100 µL of BSTFA (with 1% TMCS as a catalyst) and 100 µL of a solvent like pyridine or acetone.[6] Acetone has been shown to accelerate the reaction significantly.[6][8]
Incubation: Cap the vial tightly and heat at 60-70°C for 30 minutes.
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
GC-MS Instrumental Parameters
The following parameters provide a validated starting point and should be optimized for the specific instrumentation in use. The selection of a low-bleed capillary column (designated with "ms") is critical for achieving low detection limits and maintaining a clean mass spectrometer source.[15][16]
Provides excellent selectivity for a wide range of semi-volatile organic compounds, including halogenated phenols.[17][18]
30 m x 0.25 mm ID, 0.25 µm film thickness
Standard dimensions balancing resolution and sample capacity.
Carrier Gas
Helium or Hydrogen
Inert carrier gas. Hydrogen can offer faster analysis times but requires appropriate safety measures.[19]
Flow Rate
1.0 - 1.2 mL/min (Constant Flow Mode)
Optimizes chromatographic efficiency for a 0.25 mm ID column.
Inlet Temperature
280 °C
Ensures rapid and complete volatilization of the derivatized analyte without thermal degradation.[1]
Injection Mode
Splitless (1 µL injection)
Maximizes the transfer of trace-level analytes to the column for high sensitivity.[20]
Oven Program
Initial: 80°C, hold 2 min
Allows for proper focusing of analytes at the head of the column.
Ramp: 15°C/min to 200°C
Separates the target analyte from solvents and lighter matrix components.
Ramp: 10°C/min to 300°C, hold 5 min
Elutes the target analyte and heavier matrix components.
MS Parameter
Setting
Rationale
Ionization Mode
Electron Ionization (EI)
Standard, robust ionization technique that produces reproducible, library-searchable mass spectra.
Ionization Energy
70 eV
The industry standard for EI, providing consistent fragmentation patterns.[21]
Source Temperature
230 °C
Prevents condensation of analytes within the ion source.[1]
Quadrupole Temp.
150 °C
Maintains ion transmission efficiency.
Transfer Line Temp.
290 °C
Ensures the analyte remains in the gas phase as it travels from the GC to the MS.
Acquisition Mode
Full Scan (m/z 50-500) & SIM
Full Scan for initial identification and confirmation. Selected Ion Monitoring (SIM) for high-sensitivity quantification.[10]
Data Interpretation: Identifying the Fingerprint
The identification of 2,6-Dibromo-3-chlorophenol is confirmed by two criteria: retention time and a matching mass spectrum.
The retention time of the derivatized analyte should be confirmed by analyzing a derivatized authentic standard under identical conditions.
The mass spectrum provides a unique chemical fingerprint. The silylated derivative of 2,6-Dibromo-3-chlorophenol has a nominal molecular weight of 356 amu (for the most abundant isotopes 79Br, 35Cl). Its most distinctive feature is the isotopic pattern caused by the presence of two bromine atoms and one chlorine atom.
Bromine Isotopes: 79Br and 81Br exist in an approximate 1:1 ratio.
Chlorine Isotopes: 35Cl and 37Cl exist in an approximate 3:1 ratio.
This combination creates a unique cluster of peaks for the molecular ion (M+) and any fragments containing all three halogens. The fragmentation in the EI source will primarily involve the TMS group and the halogen atoms.
Ion (m/z)
Identity
Expected Relative Abundance
Significance
356
[M]+• (C9H10Br2ClOSi)
Low to Medium
Molecular ion cluster (shows Br2Cl pattern). Confirms molecular weight.
341
[M-15]+
High
Loss of a methyl group (•CH3) from the TMS group. Often the base peak for TMS derivatives.
277
[M-79Br]+
Medium
Loss of a bromine atom.
73
[Si(CH3)3]+
High
Trimethylsilyl cation. Characteristic ion for TMS derivatives.
Note: The m/z values correspond to the most abundant isotopes (⁷⁹Br, ³⁵Cl). The full spectrum will show a complex isotopic cluster around these masses.
For high-sensitivity quantification, the analysis should be performed in Selected Ion Monitoring (SIM) mode, monitoring the most abundant and specific ions (e.g., m/z 356, 341, and 277).[1]
Quality Assurance and Control (QA/QC)
To ensure the trustworthiness of the data, a rigorous QA/QC protocol must be followed.
Method Blank: An analyte-free matrix is extracted and analyzed with each batch of samples to check for contamination.
Calibration: A multi-point calibration curve (typically 5-7 points) is generated using derivatized standards to establish the instrument's response and linearity.[19]
Matrix Spike: A known quantity of the analyte is added to a real sample before extraction to assess matrix effects and recovery efficiency.
Internal Standards: An isotopically labeled version of the analyte or a compound with very similar chemical properties is added to every sample, standard, and blank before extraction to correct for variations in extraction efficiency and instrument response.
References
U.S. EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency. [Link]
Baselt, R. C., & Karas, R. P. (2000). A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. Journal of Analytical Toxicology. [Link]
Lee, H. B., Peart, T. E., & Svoboda, M. L. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry. [Link]
Teklab, Inc. EPA Method 8270 Analysis. Teklab Environmental Laboratory. [Link]
Farajzadeh, M. A., et al. (2020). In-situ derivatisation, extraction, and preconcentration of some phenolic compounds from water and wastewater samples through cold-induced homogenous liquid-liquid extraction followed by dispersive liquid-liquid microextraction. International Journal of Environmental Analytical Chemistry. [Link]
U.S. EPA. Method 8270D: Semivolatile Organic Compounds by GC/MS. U.S. Environmental Protection Agency. [Link]
Biotage. (2023). Why are Phenols so Challenging to Extract from Water?[Link]
U.S. EPA. Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency. [Link]
Lee, H. B., Peart, T. E., & Svoboda, M. L. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed. [Link]
SCION Instruments. (2020). Performance of EPA Method 8270 using Hydrogen Carrier Gas on SCION GC-MS. [Link]
Pocurull, E., et al. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules. [Link]
Catastini, C., et al. (2001). Fast determination of phenols in contaminated soils. PubMed. [Link]
Phenomenex. (2021). GC Derivatization Explained for Better Results. [Link]
Farajzadeh, M. A., et al. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal. [Link]
Mohan, D., et al. (2009). Liquid–liquid extraction of phenol from simulated sebacic acid wastewater. Journal of Scientific & Industrial Research. [Link]
Lanças, F. M., et al. (2015). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. University of Hertfordshire Research Profiles. [Link]
Liu, J., et al. (2015). Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization. ResearchGate. [Link]
Lanças, F. M., et al. (2015). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. ResearchGate. [Link]
Pocurull, E., et al. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. ResearchGate. [Link]
Pocurull, E., et al. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. MDPI. [Link]
Gao, Y., et al. (2022). Improved Method for Accurate and Efficient Analysis of Chlorophenols in Leather Compared with Conventional Steam Distillation Operation Specified by ISO 1707:2015. Journal of the American Leather Chemists Association. [Link]
University of California, Santa Barbara. Sample Preparation Guidelines for GC-MS. [Link]
Brambilla, G., et al. (2020). Single sample preparation for brominated flame retardants in fish and shellfish with dual detection: GC-MS/MS (PBDEs) and LC-MS/MS (HBCDs). Analytical and Bioanalytical Chemistry. [Link]
Australian Water Quality Centre. Phenols Fact Sheet. SA Water. [Link]
Phenomenex. GC Column Selection Charts for Food and Environmental Analyses. [Link]
Aktas, A. H. (2007). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [Link]
U.S. EPA. Evaluation Of Sample Extract Cleanup Using Solid-Phase Extraction Cartridges. [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
ChemConnections. Mass Spectrometry Fragmentation. [Link]
Lee, S., & Kim, Y. (2015). Determination of phenol using solid-phase extraction and HPLC/MSD/FLD in water. Journal of the Korean Society of Environmental Engineers. [Link]
Inam-ul-Haque, & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan. [Link]
Trivedi, M. K., & Branton, A. (2015). GC-MS spectrum of control sample of 2,6-dichlorophenol. ResearchGate. [Link]
Bruker. EID Fragmentation for Structural Elucidation. [Link]
Gergely, A., et al. (2015). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. ResearchGate. [Link]
Ekaprasada, M. T., et al. (2010). Mass Fragmentation Patterns as Fingerprints for Positive Identification of Polyphenolic Compounds in a Crude Extract. Bulletin of the Korean Chemical Society. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 13545446, 2,6-Dibromo-3-chlorophenol. [Link]
Application Notes & Protocols: Strategic Use of 2,6-Dibromo-3-chlorophenol in Modern Organic Synthesis
Abstract This technical guide provides an in-depth exploration of 2,6-Dibromo-3-chlorophenol, a versatile tri-halogenated aromatic building block in organic synthesis. Moving beyond a simple catalog of reactions, this do...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides an in-depth exploration of 2,6-Dibromo-3-chlorophenol, a versatile tri-halogenated aromatic building block in organic synthesis. Moving beyond a simple catalog of reactions, this document elucidates the strategic considerations and causal factors that govern its reactivity. We will dissect the molecule's dual reactivity centers—the phenolic hydroxyl group and the differentially activated carbon-halogen bonds—to provide researchers, scientists, and drug development professionals with a robust framework for its application. Detailed, field-proven protocols for key transformations, including hydroxyl group derivatization and regioselective cross-coupling reactions, are presented. The guide is structured to empower users to leverage the unique electronic and steric properties of 2,6-Dibromo-3-chlorophenol for the synthesis of complex molecular architectures.
Compound Profile and Safety Mandates
Physicochemical Characteristics
2,6-Dibromo-3-chlorophenol is a solid organic compound whose synthetic utility is derived from its distinct substitution pattern. The presence of two bromine atoms ortho to the hydroxyl group and a chlorine atom meta to it creates a unique electronic and steric environment that can be exploited for selective chemical transformations.
2,6-Dibromo-3-chlorophenol is classified as harmful and requires careful handling in a controlled laboratory environment. Adherence to the following safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4][5]
Exposure Controls: Avoid all direct contact with skin and eyes.[6] In case of skin contact, wash immediately and thoroughly with soap and water.[7] For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[5][7] Harmful if swallowed; do not induce vomiting and seek immediate medical help.[5][7]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[6]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Analysis of Chemical Reactivity
The synthetic utility of 2,6-Dibromo-3-chlorophenol stems from two primary sites of reactivity: the nucleophilic hydroxyl group and the electrophilic carbon-halogen bonds on the aromatic ring. Understanding the interplay between these sites is crucial for designing successful synthetic strategies.
Hydroxyl Group Reactivity: The phenolic proton is acidic and readily participates in reactions with electrophiles. This site is the target for derivatization reactions such as O-alkylation, O-acylation, and silylation.[8] These transformations are often employed to protect the hydroxyl group, which might otherwise interfere with subsequent reactions, or to modify the molecule's overall physicochemical properties.[9]
Carbon-Halogen Bond Reactivity: The three halogen atoms provide handles for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis for forming C-C, C-N, and C-O bonds.[10] A critical principle governing reactivity is the disparity in carbon-halogen bond strengths (C-Cl > C-Br). This difference allows for regioselective functionalization. Oxidative addition to a palladium(0) catalyst occurs more readily at the weaker C-Br bonds, making the bromine atoms at the C2 and C6 positions the primary sites for cross-coupling under controlled conditions.[11]
Application & Protocol: Derivatization of the Hydroxyl Group
Derivatizing the hydroxyl group is a common first step in a multi-step synthesis. Converting it to an ether, for instance, prevents its participation in subsequent base-mediated or coupling reactions.
Protocol 3.1: O-Methylation via Williamson Ether Synthesis
This protocol details the conversion of 2,6-Dibromo-3-chlorophenol to 2,6-Dibromo-3-chloroanisole.
Causality: The reaction proceeds via an Sₙ2 mechanism. A strong base (NaH) is used to deprotonate the phenol, forming a highly nucleophilic phenoxide ion. This ion then attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group to form the ether product.
Experimental Protocol:
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 2,6-Dibromo-3-chlorophenol (1.0 eq.).
Solvent Addition: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration).
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 15 minutes. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.
Alkylation: Allow the mixture to stir at 0 °C for 30 minutes. Add methyl iodide (CH₃I, 1.5 eq.) dropwise via the dropping funnel.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
Work-up and Isolation: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2,6-Dibromo-3-chloroanisole.
Application & Protocol: Regioselective C-C Bond Formation
The differential reactivity of the C-Br and C-Cl bonds is a powerful tool for selective synthesis. The Suzuki-Miyaura coupling provides a robust method for creating biaryl structures, which are prevalent in pharmaceuticals and advanced materials.
This protocol describes the selective coupling of an arylboronic acid at one of the C-Br positions.
Causality: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the most labile carbon-halogen bond. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, this insertion occurs preferentially at either the C2 or C6 position.[11] Subsequent transmetalation with the boronic acid and reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst.
Experimental Protocol:
Reaction Setup: To a Schlenk flask, add 2,6-Dibromo-3-chlorophenol (1.0 eq.), the desired arylboronic acid (1.1 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 eq.).
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
Solvent and Degassing: Add a solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 20-30 minutes.
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 2 to 24 hours.
Work-up and Isolation: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via flash column chromatography to isolate the mono-arylated product.
Parameter
Recommended Conditions
Rationale
Palladium Catalyst
Pd(PPh₃)₄, Pd(dppf)Cl₂
Robust, commercially available catalysts effective for C-Br activation.
Base
K₂CO₃, Cs₂CO₃, K₃PO₄
Activates the boronic acid for transmetalation. Choice can influence yield.
Solvent System
Toluene/EtOH/H₂O, Dioxane/H₂O
Aqueous mixtures are common and facilitate the dissolution of the base.
Temperature
80 - 100 °C
Provides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Advanced Applications: Synthesis of Heterocyclic Scaffolds
The polyhalogenated nature of 2,6-Dibromo-3-chlorophenol makes it an excellent precursor for constructing complex heterocyclic systems, which are of high interest in medicinal chemistry.[12][13] A common strategy involves a sequential cross-coupling followed by an intramolecular cyclization reaction.
Workflow 5.1: Conceptual Pathway to Dibenzofuran Derivatives
This workflow outlines a two-step process to synthesize substituted dibenzofurans.
Strategic Rationale:
Step 1 (Suzuki Coupling): A Suzuki-Miyaura reaction is performed with a suitably substituted arylboronic acid (e.g., 2-hydroxyphenylboronic acid) to selectively form a biaryl intermediate. The reaction is targeted at one of the C-Br positions.
Step 2 (Intramolecular C-O Coupling): The resulting biaryl phenol intermediate is then subjected to conditions for an intramolecular Buchwald-Hartwig or Ullmann-type C-O bond formation. The base deprotonates one of the hydroxyl groups, which then attacks the remaining C-Br bond in a palladium-catalyzed intramolecular cyclization to forge the furan ring, yielding the final dibenzofuran scaffold. This sequential, site-selective approach allows for controlled and convergent assembly of a complex heterocyclic core.
References
K. R. Hauck, et al. (2024, February 19). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. Inorganic Chemistry. Available at: [Link]
J. J. Li, et al. (Eds.). (n.d.). Multi-Component Reactions in Heterocyclic Chemistry. Topics in Heterocyclic Chemistry. Available at: [Link]
H. Gallard & U. von Gunten. (2025, August 10). Kinetics and mechanisms of formation of bromophenols during drinking water chlorination: Assessment of taste and odor development. ResearchGate. Available at: [Link]
L. Řimnáčová, P. Hušek, & P. Šimek. (2014, April 25). A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry. Journal of Chromatography A. Available at: [Link]
N. Öztaşkin, et al. (2022, November 1). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetyl. Molecules. Available at: [Link]
LookChem. (n.d.). Cas 608-33-3,2,6-Dibromophenol. Available at: [Link]
A. Escrig-Doménech, E. Simó-Alfonso, & G. Ramis-Ramos. (2013, June 28). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A. Available at: [Link]
PubChem. (n.d.). 2,6-Dibromo-3-chlorophenol. National Center for Biotechnology Information. Available at: [Link]
M. A. Stibi, et al. (n.d.). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). RSC Publishing. Available at: [Link]
V. V. Dabholkar & S. D. Sharma. (2004, February 16). synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. ARKIVOC. Available at: [Link]
B. Jarzebski, et al. (n.d.). Synthesis and styrene copolymerization of novel dibromo and dichloro ring-disubstituted isobutyl phenylcyanoacrylates. ResearchGate. Available at: [Link]
Henan Wentao Chemical Product Co., Ltd. (n.d.). 2,6-DibromophenolCAS NO.:608-33-3. Available at: [Link]
Chemistry LibreTexts. (2023, August 29). Derivatization. Available at: [Link]
B. Jarzebski, G. G. G. Lizarbe, & I. I. N. I. Brezinski. (2026, January 22). Synthesis and styrene copolymerization of novel dibromo and dichloro ring-disubstituted isobutyl phenylcyanoacrylates. ResearchGate. Available at: [Link]
S. Al-Abbad. (2025, May 8). Heterogeneous catalytic reactions of 2-chlorophenol. Open Research Newcastle. Available at: [Link]
A. S. Fisyuk, et al. (2022, June 1). Synthesis of 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane-Based Pyridinium Salts Containing Acetal Groups. Molecules. Available at: [Link]
M. Hocek, M. T. Dvorakova, & A. Holy. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available at: [Link]
A. Jedrkiewicz, et al. (2025, August 7). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]
Application Note: Regioselective Sequential Functionalization of 2,6-Dibromo-3-chlorophenol in Pharmaceutical Synthesis
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary & Strategic Utility In the realm of modern drug...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals
Document Type: Advanced Application Note & Experimental Protocol
Executive Summary & Strategic Utility
In the realm of modern drug discovery, the efficient construction of highly functionalized, unsymmetrical aromatic scaffolds is a critical bottleneck. 2,6-Dibromo-3-chlorophenol (CAS: 28165-55-1) serves as an exceptionally versatile tri-halogenated building block [1]. Its strategic value lies in the inherent differential reactivity—or orthogonal reactivity—between its carbon-bromine (C–Br) and carbon-chlorine (C–Cl) bonds.
By exploiting the thermodynamic and kinetic differences in Palladium(0) oxidative addition, chemists can perform regioselective sequential cross-coupling reactions (e.g., Suzuki-Miyaura followed by Buchwald-Hartwig amination) [3]. This application note details the mechanistic rationale and provides field-proven, self-validating protocols for transforming this simple phenol into complex pharmaceutical intermediates.
Physicochemical Profiling
Before initiating synthetic workflows, it is critical to understand the baseline properties of the starting material. The presence of three electron-withdrawing halogens significantly increases the acidity of the phenolic hydroxyl group, necessitating careful base selection during protection steps.
Parameter
Value / Description
Chemical Name
2,6-Dibromo-3-chlorophenol
CAS Registry Number
28165-55-1
Molecular Formula
C₆H₃Br₂ClO
Molecular Weight
286.35 g/mol
SMILES
Oc1c(Br)ccc(Cl)c1Br
Key Structural Feature
Two highly reactive C–Br bonds (C2, C6) and one inert C–Cl bond (C3)
Mechanistic Rationale: The Physics of Orthogonal Reactivity
The success of sequential functionalization relies entirely on the bond dissociation energies (BDE) of the respective carbon-halogen bonds. The C–Br bond possesses a significantly lower BDE (~65–68 kcal/mol) compared to the C–Cl bond (~81–85 kcal/mol) [4].
When exposed to a standard Palladium(0) catalyst (such as
), the lower activation barrier of the C–Br bond allows for rapid and exclusive oxidative addition at the 2 and 6 positions. The C–Cl bond at the 3-position remains completely inert under these mild conditions (80 °C). To subsequently functionalize the C–Cl bond, the system requires a highly active, electron-rich catalyst system (e.g., with XPhos) and elevated thermal energy (110 °C) [3].
Quantitative Parameters for Orthogonal Cross-Coupling
Target Bond
Approx. BDE (kcal/mol)
Relative Reactivity
Required Pd Catalyst System
Operating Temp
C–Br (C2, C6)
65 - 68
High (Fast Oxidative Addition)
or
70 – 80 °C
C–Cl (C3)
81 - 85
Low (Requires Activation)
+ XPhos / BrettPhos
100 – 110 °C
Reaction Pathway Visualization
The following workflow illustrates the logical progression from the raw phenol to a fully functionalized API scaffold.
Fig 1: Regioselective sequential functionalization pathway of 2,6-dibromo-3-chlorophenol.
Experimental Protocols
Causality Note: Free phenols are notorious for poisoning Palladium catalysts by forming stable, inactive Pd-aryloxide complexes. Furthermore, under basic cross-coupling conditions, the free hydroxyl can undergo competitive O-arylation. Therefore, Phase 1 mandates the protection of the phenol. Benzylation is chosen because benzyl ethers are highly stable to basic cross-coupling conditions but can be easily and orthogonally removed later via hydrogenolysis (
).
Phase 1: O-Protection (Benzylation)
Objective: Mask the acidic phenolic proton to prevent catalyst poisoning.
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dibromo-3-chlorophenol (10.0 mmol, 1.0 equiv) and anhydrous DMF (50 mL).
Base Addition: Add anhydrous
(15.0 mmol, 1.5 equiv). Stir for 15 minutes at room temperature to pre-form the phenoxide ion. The solution will typically darken.
Validation & Workup: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (
) should completely convert to a higher-running spot (). Quench with water (100 mL) and extract with EtOAc ( mL). Wash the combined organics with brine ( mL) to remove DMF, dry over , and concentrate.
Objective: Selectively functionalize the C2 and C6 positions while preserving the C3 chlorine [2].
Setup: In a Schlenk flask, dissolve the protected intermediate from Phase 1 (5.0 mmol, 1.0 equiv) and the desired arylboronic acid (11.0 mmol, 2.2 equiv) in a degassed mixture of Toluene/EtOH (4:1, 40 mL).
Base Addition: Add an aqueous solution of
(2.0 M, 15.0 mL, 30.0 mmol).
Degassing (Critical Step): Sparge the biphasic mixture with Argon for exactly 20 minutes. Causality: Oxygen rapidly oxidizes
to , prematurely terminating the catalytic cycle [4].
Catalyst Addition: Quickly add
(0.25 mmol, 5 mol%). Seal the flask and heat to 80 °C for 12 hours.
Validation: Analyze via LC-MS. The disappearance of the distinct tribromide/chloride isotope pattern and the appearance of the expected mass (
) confirms successful double insertion. If mono-coupled intermediate persists, sparge with Argon for 10 more minutes and spike with an additional 1 mol% catalyst.
Phase 3: Late-Stage Buchwald-Hartwig Amination
Objective: Overcome the high activation energy of the remaining C3 C–Cl bond to introduce an amine moiety.
Setup: To an oven-dried vial inside an Argon-filled glovebox, add the diaryl-chloro intermediate from Phase 2 (2.0 mmol, 1.0 equiv), the desired secondary amine (2.4 mmol, 1.2 equiv), and
(2.8 mmol, 1.4 equiv).
Catalyst/Ligand Assembly: Add
(0.04 mmol, 2 mol%) and XPhos (0.08 mmol, 4 mol%). Causality: The bulky, electron-rich biaryl phosphine ligand (XPhos) accelerates the difficult oxidative addition into the C–Cl bond and facilitates reductive elimination, preventing competitive -hydride elimination.
Reaction: Add anhydrous, degassed Toluene (10 mL). Seal the vial, remove from the glovebox, and heat vigorously at 110 °C for 16 hours.
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and inorganic salts, and purify via flash chromatography.
Troubleshooting & Quality Control
Observation
Mechanistic Cause
Corrective Action
Incomplete Suzuki Coupling (Mono-adduct only)
Catalyst death via oxidation or insufficient thermal energy.
Ensure strict Argon sparging. Increase temperature to 90 °C or switch to a more robust catalyst like .
Premature C–Cl Cleavage in Phase 2
Over-reactive catalyst or excessive heating.
Strictly maintain temperature 80 °C. Do not use electron-rich ligands (like SPhos/XPhos) during Phase 2.
No Product in Buchwald-Hartwig (Phase 3)
Base incompatibility or steric hindrance.
If the amine is highly hindered, switch base from to and evaluate BrettPhos instead of XPhos.
References
Murdoch University Research Portal. Studies on the Decomposition of Selected Brominated Phenols. Environmental and Synthetic Chemistry Theses. Available at: [Link]
Organic Process Research & Development. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. ACS Publications. Available at:[Link]
Method
Advanced Application Note: Experimental Protocols for 2,6-Dibromo-3-chlorophenol
Mechanistic Rationale & Chemical Logic 2,6-Dibromo-3-chlorophenol (CAS: 28165-55-1) is a highly versatile polyhalogenated building block. Its structural asymmetry and orthogonal reactivity make it a valuable intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale & Chemical Logic
2,6-Dibromo-3-chlorophenol (CAS: 28165-55-1) is a highly versatile polyhalogenated building block. Its structural asymmetry and orthogonal reactivity make it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and a critical model compound in environmental fate studies of brominated flame retardants.
Working with this compound requires a deep understanding of its electronic and steric environments:
Synthesis (Kinetic vs. Thermodynamic Control): The hydroxyl group strongly activates the aromatic ring, directing electrophiles to the ortho and para positions. The chlorine atom at C3 provides weak inductive deactivation but significant steric bulk. By strictly controlling the stoichiometry of bromine and maintaining a low temperature (0 °C), electrophilic bromination is kinetically driven to the C2 and C6 positions, preventing over-bromination to the 2,4,6-tribromo derivative.
Functionalization (Steric Differentiation): In palladium-catalyzed cross-coupling, the oxidative addition step is highly sensitive to steric encumbrance. The C2-bromide is flanked by the hydroxyl group and the chlorine atom (di-ortho substituted), creating immense steric bulk. Conversely, the C6-bromide is mono-ortho substituted (flanked only by the hydroxyl group). This steric differentiation enables highly site-selective Suzuki-Miyaura coupling at the C6 position.
Environmental Degradation: During water treatment, oxidants like potassium permanganate (
) facilitate the one-electron oxidation of the phenolate anion to a bromophenoxyl radical. These radicals rapidly undergo C–O and C–C coupling to form hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and quinones .
Experimental Workflows
Caption: Workflow for synthesis, functionalization, and degradation of 2,6-Dibromo-3-chlorophenol.
Protocol I: Regioselective Synthesis via Electrophilic Bromination
Objective: Synthesize 2,6-dibromo-3-chlorophenol from 3-chlorophenol while suppressing the formation of 2,4,6-tribromo-3-chlorophenol.
Step-by-Step Methodology:
Preparation: Dissolve 3-chlorophenol (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C. Causality: Low temperature minimizes the thermal energy available for the thermodynamically favored but kinetically slower para-bromination at C4.
Bromine Addition: Dissolve elemental bromine (
, 20.5 mmol, 2.05 eq.) in DCM (10 mL). Add this solution dropwise over 45 minutes. Ensure the internal temperature does not exceed 5 °C.
Reaction Monitoring: Stir the mixture at 0 °C for an additional 2 hours. Monitor via TLC (Hexanes/Ethyl Acetate 9:1).
Self-Validating Quench: Pour the reaction mixture into 50 mL of a 10% aqueous sodium thiosulfate (
) solution. Vigorously stir until the organic layer transitions from a deep red/orange to pale yellow or colorless. Validation: The visual disappearance of the red color confirms the complete reduction of unreacted electrophilic bromine, halting the reaction.
Workup: Separate the organic layer, wash with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure product.
, 0.05 mmol, 5 mol%). Causality: The bulky triphenylphosphine ligands amplify the catalyst's sensitivity to steric hindrance, ensuring oxidative addition occurs selectively at the mono-ortho substituted C6-Br bond rather than the di-ortho substituted C2-Br bond.
Solvent & Degassing: Add a degassed solvent mixture of Toluene/Ethanol/Water (4:1:1, 12 mL). Purge the flask with argon for 10 minutes.
Heating: Heat the mixture to 80 °C for 12 hours under an argon atmosphere.
Self-Validating Monitoring: Spot the reaction on a TLC plate (Hexanes/EtOAc 4:1) alongside the starting material. Validation: The complete disappearance of the starting material spot and the emergence of a highly UV-active, lower-Rf spot confirms successful cross-coupling without over-arylation.
Workup: Cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry, and purify via silica gel chromatography.
Protocol III: Oxidative Degradation and Environmental Fate Modeling
Objective: Simulate the environmental degradation of 2,6-dibromo-3-chlorophenol during municipal water treatment to profile the formation of toxic polymeric byproducts.
Step-by-Step Methodology:
Buffer Preparation: Prepare a 50 mM phosphate buffer solution adjusted exactly to pH 7.5. Causality: The second-order rate constant for oxidation by
peaks near the of the bromophenol, as the phenolate anion is highly susceptible to one-electron oxidation .
Substrate Introduction: Spike the buffer with 2,6-dibromo-3-chlorophenol to achieve a final concentration of 10
.
Oxidation: Add potassium permanganate (
) to a final concentration of 50 . Stir the solution at 25 °C in the dark.
Self-Validating Quench: After 60 minutes, quench a 1 mL aliquot with 10
of 0.1 M sodium sulfite (). Validation: The solution will transition from a faint purple to colorless, and a micro-suspension of brown will form, visually confirming the complete reduction of active to and halting radical coupling.
Analysis: Filter the quenched sample through a 0.22
PTFE syringe filter and analyze via LC-ESI-QqQMS using a precursor ion scan (PIS) to identify 2,6-dibromo-1,4-benzoquinone and OH-PBDE dimers.
Quantitative Data & Validation Metrics
Table 1: Cross-Coupling Regioselectivity Matrix
Substrate
Catalyst System
Aryl Boronic Acid
Temp (°C)
Major Product
Regioselectivity (C6:C2)
Isolated Yield (%)
2,6-Dibromo-3-chlorophenol
Phenylboronic acid
80
6-Phenyl-2-bromo-3-chlorophenol
>95:5
82
2,6-Dibromo-3-chlorophenol
4-Methoxyphenylboronic acid
90
6-(4-Methoxyphenyl)-2-bromo-3-chlorophenol
92:8
78
Table 2: Oxidative Degradation Product Profile (
Treatment)
Oxidant
System pH
Primary Reactive Intermediate
Major Polymeric Products
Quinone Byproduct
()
7.5
Bromophenoxyl radical
OH-PBDEs, OH-PBBs
2,6-Dibromo-1,4-benzoquinone
()
5.0
Bromophenoxyl radical
Trace dimers
Trace
References
Jiang, J., Gao, Y., Pang, S.-Y., Wang, Q., & Ma, J. (2014). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Environmental Science & Technology, 48(18), 10850–10858.[Link]
Application
applications of 2,6-Dibromo-3-chlorophenol in materials science
Technical Application Guide: Advanced Utilization of 2,6-Dibromo-3-chlorophenol in Materials Science Executive Summary 2,6-Dibromo-3-chlorophenol (CAS No. 28165-55-1)[1] is a highly specialized mixed halogenated phenol (...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Application Guide: Advanced Utilization of 2,6-Dibromo-3-chlorophenol in Materials Science
Executive Summary
2,6-Dibromo-3-chlorophenol (CAS No. 28165-55-1)[1] is a highly specialized mixed halogenated phenol (bromochlorophenol) that serves as a critical building block in modern materials science. Unlike traditional homohalogenated phenols (e.g., tribromophenol), the asymmetric integration of both bromine and chlorine on the phenolic ring provides a synergistic, broadened thermal degradation window. This guide details the mechanistic rationale, quantitative performance data, and self-validating protocols for utilizing 2,6-Dibromo-3-chlorophenol in the synthesis of high-performance flame-retardant (FR) polymers and additives.
Mechanistic Rationale: The Bromine-Chlorine Synergy
In the realm of polymer flame retardancy, the efficacy of a halogenated additive is dictated by its ability to release halogen radicals (X•) that quench high-energy combustion radicals (H• and OH•) in the gas phase[2].
The Causality of Mixed Halogenation:
Sequential Radical Release: Bromine-carbon bonds possess lower dissociation energies than chlorine-carbon bonds. During a thermal event, bromine radicals are released at lower temperatures (typically 200–250°C), matching the initial ignition phase of many engineering plastics. As temperatures escalate, the more stable C-Cl bonds cleave, providing a secondary wave of radical quenching at higher temperatures[2].
Steric and Electronic Effects: The specific 2,6-dibromo and 3-chloro substitution pattern creates a highly sterically hindered phenolic hydroxyl group. This unique electronic environment makes the phenoxide ion an excellent nucleophile for specific
and Ullmann-type coupling reactions while preventing unwanted side reactions during high-temperature polymer extrusion.
Gas-phase and condensed-phase flame retardancy mechanism of mixed halogenated phenols.
Application Workflows & Self-Validating Protocols
Protocol A: Synthesis of Additive Flame Retardants (Bis-phenoxyethanes)
Objective: Synthesize 1,2-bis(2,6-dibromo-3-chlorophenoxy)ethane, a non-leaching, high-molecular-weight additive flame retardant analogous to commercial BTBPE[3].
Causality for Experimental Choices: Etherification of the phenolic OH with 1,2-dibromoethane neutralizes the acidity of the phenol, preventing polymer backbone degradation (e.g., in polycarbonates) during melt-blending. Potassium carbonate (
) is chosen over sodium hydroxide to minimize aqueous hydrolysis of the dibromoethane.
Step-by-Step Methodology:
Preparation: In a 500 mL three-neck flask equipped with a reflux condenser and nitrogen inlet, dissolve 0.2 mol of 2,6-Dibromo-3-chlorophenol in 200 mL of anhydrous N,N-Dimethylformamide (DMF).
Deprotonation: Add 0.25 mol of finely powdered, anhydrous
. Stir at 60°C for 30 minutes to form the phenoxide anion. The solution will visibly darken.
Coupling: Dropwise, add 0.1 mol of 1,2-dibromoethane over 1 hour.
Reflux: Elevate the temperature to 110°C and maintain for 12 hours.
Validation Checkpoint: Perform Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate 8:2). The disappearance of the phenol spot (
) confirms reaction completion.
Isolation: Pour the hot mixture into 1 L of ice-cold distilled water. Filter the resulting heavy white precipitate. Wash sequentially with 5% NaOH (to remove unreacted phenol) and hot water.
Purification: Recrystallize from a toluene/ethanol mixture to yield the highly pure bis-phenoxyethane derivative.
Protocol B: Reactive End-Capping of Novolac Epoxy Resins
Objective: Covalently bond 2,6-Dibromo-3-chlorophenol to the terminal epoxides of a novolac resin to create a thermally stable, intrinsically flame-retardant matrix[4].
Causality for Experimental Choices: Free brominated flame retardants can migrate or emit toxic HBr during extrusion. Covalent "capping" anchors the halogenated ring via a stable ether linkage. Ethyltriphenylphosphonium iodide is utilized as the catalyst because it selectively promotes the phenol-epoxide ring-opening reaction without triggering epoxy homopolymerization.
Step-by-Step Methodology:
Melting: Heat 100 g of liquid novolac epoxy resin (Epoxy Equivalent Weight ~175 g/eq) to 120°C in a resin kettle under continuous nitrogen purge to reduce oxidative yellowing.
Addition: Slowly add 35 g of 2,6-Dibromo-3-chlorophenol to the molten resin.
Catalysis: Add 0.15 g of Ethyltriphenylphosphonium iodide.
Reaction: Ramp the temperature to 160°C. Maintain mechanical stirring (300 rpm) for 2.5 hours.
Validation Checkpoint: Extract a 1 g sample and analyze via FTIR spectroscopy. The reaction is complete when the characteristic epoxide oxirane ring vibration at 910 cm⁻¹ is reduced by the calculated stoichiometric amount, and a new broad ether/hydroxyl band appears at 3400 cm⁻¹.
Termination: Discharge the hot, viscous resin onto a Teflon-coated cooling tray. Once cooled to room temperature, pulverize the solid resin for future compounding.
Step-by-step workflow for the reactive end-capping of novolac epoxies.
Protocol C: Synthesis of Poly(dihalophenylene oxide)s
Objective: Generate an inherently flame-retardant engineering plastic via the oxidative coupling of 2,6-Dibromo-3-chlorophenol[5].
Causality for Experimental Choices: The 2,6-disubstitution forces the polymerization to occur through the para-position (C4), yielding a linear poly(phenylene oxide) chain. A copper-amine complex is required to facilitate the single-electron transfer necessary for the generation of the reactive phenoxy radical.
Brief Methodology:
Form a diamminebis(phenoxo)copper(II) complex by reacting the phenol with
in the presence of aqueous ammonia. Isolate the complex and subject it to solid-state thermal decomposition at 180°C for 3 hours. The resulting poly(dihalophenylene oxide) exhibits exceptional thermal stability and char-forming capabilities[5].
Quantitative Data: Performance Benchmarking
The integration of 2,6-Dibromo-3-chlorophenol into polymer matrices yields measurable improvements in thermal stability and flame retardancy compared to non-halogenated or purely brominated baselines.
Material Formulation
Glass Transition ()
Decomposition ()
Char Yield (at 600°C)
Limiting Oxygen Index (LOI)
UL-94 Rating (1.6 mm)
Standard Novolac Epoxy (Control)
145 °C
320 °C
12.5 %
21.0 %
Fail
Epoxy + TBBPA (Pure Bromine FR)
138 °C
345 °C
18.2 %
27.5 %
V-1
Epoxy Capped with 2,6-Dibromo-3-chlorophenol
152 °C
368 °C
24.8 %
31.2 %
V-0
Data Interpretation: The mixed halogenated capping agent not only achieves the coveted V-0 rating but also increases the
due to the rigid, sterically hindered aromatic rings restricting polymer chain mobility. Furthermore, the enhanced char yield demonstrates the condensed-phase activity of the chlorine substituent.
References
1.[1] PubChem. "2,6-Dibromo-3-chlorophenol | C6H3Br2ClO | CID 13545446". nih.gov.
2.[4] Google Patents. "WO2018025266A1 - Stabilizers for brominated polymeric flame retardants". google.com.
3.[3] PubMed. "Brominated dioxins/furans and hydroxylated polybrominated diphenyl ethers: Occurrences in commercial 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) and 2,4,6-tribromophenol, and formation during synthesis of BTBPE". nih.gov.
4.[5] Middle East Technical University. "synthesis and characterization of poly(dihalophenylene oxide)s and its derivatives from". metu.edu.tr.
5.[2] SpecialChem. "Flame Retardants of Plastic - Mechanism, Types, & Applications". specialchem.com.
Technical Support Center: Stabilizing 2,6-Dibromo-3-chlorophenol in Solution
Welcome to the technical support center for 2,6-Dibromo-3-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability of 2,6-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2,6-Dibromo-3-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability of 2,6-Dibromo-3-chlorophenol in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter with your 2,6-Dibromo-3-chlorophenol solutions and provides step-by-step guidance to resolve them.
Issue 1: Discoloration of the Solution (Yellowing or Browning)
A. Root Cause Analysis:
Discoloration, typically to a yellow or brown hue, is a common indicator of degradation. The primary cause is the oxidation of the phenolic hydroxyl group to form colored quinone-type structures. This process can be accelerated by several factors:
Exposure to Air (Oxygen): The presence of dissolved oxygen in the solvent is a key contributor to oxidation.
Exposure to Light: UV radiation can catalyze the formation of free radicals, leading to photodegradation and the formation of colored byproducts.[1]
High pH (Alkaline Conditions): In alkaline solutions, the phenol exists as the more easily oxidized phenoxide ion.[2][3][4]
Presence of Metal Ions: Trace metal impurities can act as catalysts for oxidation reactions.
B. Troubleshooting Workflow:
C. Step-by-Step Solutions:
Solvent Purity and Preparation:
Use high-purity, HPLC-grade solvents to minimize contaminants.
Degas solvents before use by sparging with an inert gas (e.g., argon or nitrogen) or by sonication under vacuum.
Inert Atmosphere:
After preparing the solution, flush the headspace of the container with an inert gas before sealing.
For long-term storage, consider using ampules sealed under argon.
Light Protection:
Store solutions in amber glass vials or wrap clear vials in aluminum foil to protect from light.[5]
Minimize exposure to ambient light during experiments.
pH Control:
If compatible with your experimental design, maintain a neutral or slightly acidic pH to reduce the rate of oxidation.[2][3][4]
Issue 2: Precipitate Formation in the Solution
A. Root Cause Analysis:
Precipitation can occur due to several factors:
Poor Solubility: The concentration of 2,6-Dibromo-3-chlorophenol may exceed its solubility limit in the chosen solvent, especially at lower temperatures.
Solvent Evaporation: Over time, solvent can evaporate, increasing the concentration of the solute and leading to precipitation.
Degradation Products: Some degradation products may be less soluble than the parent compound.
Freeze-Thaw Cycles: Repeated freezing and thawing can promote precipitation, especially for compounds that form different crystalline structures.[6][7]
B. Troubleshooting Workflow:
C. Step-by-Step Solutions:
Solubility Assessment:
Consult solubility data for 2,6-Dibromo-3-chlorophenol in your chosen solvent. If specific data is unavailable, refer to data for similar compounds like 2,6-Dibromophenol, which is soluble in ethanol and ether but only slightly soluble in water.[8]
Consider preparing a more dilute stock solution.
Solvent System Optimization:
If solubility is an issue, consider using a co-solvent system. For example, a small amount of DMSO can significantly increase the solubility of many organic compounds in aqueous solutions.
Storage Temperature:
Store solutions at a constant, appropriate temperature. While refrigeration can slow degradation, it may also decrease solubility. Room temperature storage in a dark, inert environment may be preferable for some solvent systems.[5]
Container and Sealing:
Use high-quality vials with tight-fitting seals to prevent solvent evaporation.
Minimize the headspace in the vial to reduce the amount of air and potential for evaporation.
Handling of Frozen Stocks:
If you must freeze your stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[6]
When thawing, allow the solution to come to room temperature slowly and ensure it is fully dissolved and mixed before use.
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stable stock solution of 2,6-Dibromo-3-chlorophenol?
A: The choice of solvent depends on your experimental requirements. Here is a summary of common solvents and their properties:
Solvent
Polarity
Properties and Considerations
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
Excellent solvating power for many organic compounds. Hygroscopic (absorbs water from the air), which can affect stability. Store in a desiccator. Most compounds are stable in DMSO for extended periods when stored properly.[6]
Ethanol
Polar Protic
Good solvent for phenols.[8] Can participate in some reactions. Use absolute ethanol to minimize water content.
Methanol
Polar Protic
Similar to ethanol, a good solvent for phenols. Can be more reactive than ethanol in some cases.
Dichloromethane (DCM)
Nonpolar
Good for dissolving the compound for synthesis and purification.[9][10] Volatile, so ensure proper sealing.
Acetonitrile
Polar Aprotic
Common mobile phase component in HPLC. Good for preparing analytical standards.
For long-term storage, DMSO is often a good choice due to its excellent solvating ability. However, it is crucial to use anhydrous DMSO and store it under an inert atmosphere to prevent water absorption and oxidation. For immediate use or as a solvent for reactions, ethanol or acetonitrile are also suitable options.
Q2: How should I store my 2,6-Dibromo-3-chlorophenol solutions to maximize stability?
A: For optimal stability, follow these storage guidelines:
Temperature: Store solutions at a cool, constant temperature. Refrigeration (2-8 °C) is generally recommended to slow down degradation kinetics.[5] However, ensure the compound remains soluble at this temperature.
Light: Protect solutions from light by using amber vials or by wrapping clear vials in foil.
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
Container: Use high-quality, inert glass vials with PTFE-lined caps.
Q3: What are the signs of degradation I should look for?
A: Be vigilant for the following signs of degradation:
Visual Changes:
Discoloration (yellowing, browning).
Precipitate formation.
Cloudiness or turbidity.
Analytical Changes (e.g., by HPLC):
Appearance of new peaks in the chromatogram.
Decrease in the peak area or height of the parent compound.
Changes in peak shape (e.g., tailing, fronting), which could indicate interaction with degradation products or column contamination.
Q4: How can I monitor the stability of my 2,6-Dibromo-3-chlorophenol solution?
A: The most reliable way to monitor stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[11]
A basic stability study would involve:
Preparing a fresh solution and analyzing it to establish a baseline (t=0) chromatogram and concentration.
Storing aliquots of the solution under different conditions (e.g., room temperature vs. 4°C, light vs. dark).
Analyzing the aliquots at regular intervals (e.g., 1 week, 1 month, 3 months) and comparing the chromatograms to the baseline.
Quantifying the amount of 2,6-Dibromo-3-chlorophenol remaining and any major degradation products that have formed.
Accurately weigh the desired amount of 2,6-Dibromo-3-chlorophenol using an analytical balance.
Transfer the solid to the volumetric flask.
Add a small amount of the chosen solvent to dissolve the solid completely. Gentle sonication may be used if necessary.
Once dissolved, add the solvent to the calibration mark of the volumetric flask.
Mix the solution thoroughly by inverting the flask several times.
If desired, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulates.
Aliquot the solution into amber glass vials.
Flush the headspace of each vial with an inert gas before sealing tightly.
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
Store under the recommended conditions (see FAQ Q2).
Protocol 2: HPLC Method for Stability Monitoring
This is a general method; parameters may need to be optimized for your specific instrument and column.
Instrumentation: HPLC with a UV detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH and improve peak shape). A typical gradient might be:
0-2 min: 60% Acetonitrile
2-15 min: Gradient to 95% Acetonitrile
15-20 min: Hold at 95% Acetonitrile
20-22 min: Return to 60% Acetonitrile
22-30 min: Re-equilibration at 60% Acetonitrile
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., around 280-300 nm). A diode array detector (DAD) is useful for identifying degradation products by their UV spectra.
Column Temperature: 30 °C.
IV. Visualization of Degradation Pathways
V. References
Cole-Parmer. (2005). Material Safety Data Sheet. Retrieved from [Link]
PubMed. (2006). Effects of pH on the chlorination process of phenols in drinking water. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Retrieved from [Link]
Chromatographic Determination of Chlorophenols. (n.d.). Retrieved from [Link]
Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link]
Khan Academy. (n.d.). Bromination of Phenols (video). Retrieved from [Link]
Thermo Fisher Scientific. (2009). SAFETY DATA SHEET. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). 2,6-dibromoquinone-4-chloroimide. Retrieved from [Link]
PubMed. (2003). Studies on repository compound stability in DMSO under various conditions. Retrieved from [Link]
PubMed. (2000). Effect of pH on the stability of plant phenolic compounds. Retrieved from [Link]
SciSpace. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]
Scribd. (n.d.). Solvent Impact on Phenol Bromination. Retrieved from [Link]
Chemistry Stack Exchange. (2018). Halogenation of Phenol. Retrieved from [Link]
The Good Scents Company. (n.d.). 2,6-dibromophenol, 608-33-3. Retrieved from [Link]
MDPI. (2023). Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface. Retrieved from [Link]
PubChem. (n.d.). 2,6-Dibromo-3-chlorophenol. Retrieved from [Link]
CPAChem. (2022). Safety data sheet. Retrieved from [Link]
Semantic Scholar. (2012). Photocatalytic Degradation of 2,6-Dichlorophenol in Aqueous Phase Using Titania as a Photocatalyst. Retrieved from [Link]
MDPI. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Retrieved from [Link]
SciSpace. (n.d.). Degradation of chlorophenol by photocatalysts with various transition metals. Retrieved from [Link]
Polychlorinated Biphenyls (PCBs) and Their Impacts on Human Health: A Review. (n.d.). Retrieved from [Link]
Scirp.org. (n.d.). Photocatalytic Degradation of 2,6-Dichlorophenol in Aqueous Phase Using Titania as a Photocatalyst. Retrieved from [Link]
Loba Chemie. (2016). 2-CHLOROPHENOL FOR SYNTHESIS MSDS. Retrieved from [Link]
LookChem. (n.d.). Cas 608-33-3,2,6-Dibromophenol. Retrieved from [Link]
PRELIMINARY STUDIES ON SUNLIGHT ASSISTED DEGRADATION OF 2- CHLOROPHENOL USING MoS2/GO AS PHOTOCATALYST. (2022). Retrieved from [Link]
Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]
Development of a Suitable HPLC Method for the Analysis of Impurities in Clorprenaline and Bromhexine Capsules and I. (n.d.). Retrieved from [Link]
PubMed. (2009). Oxidative degradation of chlorophenol derivatives promoted by microwaves or power ultrasound: a mechanism investigation. Retrieved from [Link]
Development of HPLC method for the analysis of chlorophenols in samples from anaerobic reactors for wastewater treatment. (n.d.). Retrieved from [Link]
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
PubChemLite. (n.d.). 2,6-dibromo-4-chlorophenol (C6H3Br2ClO). Retrieved from [Link]
Frontiers. (2022). Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition. Retrieved from [Link]
ResearchGate. (n.d.). Stability of Chlorophenols and Their Acetylated Derivatives in Water: Sample Storage Procedures. Retrieved from [Link]
Technical Support Center: Scaling Up 2,6-Dibromo-3-chlorophenol Production
Welcome to the technical support center for the synthesis and scale-up of 2,6-Dibromo-3-chlorophenol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and scale-up of 2,6-Dibromo-3-chlorophenol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your process, ensure safety, and maximize yield and purity.
Section 1: Synthesis Overview & Core Principles
The industrial synthesis of 2,6-Dibromo-3-chlorophenol typically proceeds via the direct electrophilic bromination of 3-chlorophenol. The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group, while the chloro (-Cl) group is a deactivating, but also ortho, para-directing group.[1][2] The combined effect favors substitution at the positions ortho to the hydroxyl group (C2 and C6) and para to the chloro group (C6). The C4 position is also activated, but substitution at C2 and C6 is generally favored.
The reaction is a classic electrophilic aromatic substitution (SEAr), where molecular bromine (Br₂) is polarized by a solvent or catalyst to generate an electrophilic bromine species that attacks the electron-rich phenol ring.[3][4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 2,6-Dibromo-3-chlorophenol?
A1: The most direct and widely used route is the controlled bromination of 3-chlorophenol using molecular bromine (Br₂) as the brominating agent. The reaction is typically performed in a suitable solvent, such as a halogenated hydrocarbon (e.g., dichloromethane, carbon tetrachloride) or an organic acid (e.g., acetic acid), at low temperatures to control selectivity and manage the exotherm.[5][6]
Q2: What are the critical process parameters (CPPs) I need to control during scale-up?
A2: The most critical parameters are:
Stoichiometry: Precise control over the molar ratio of bromine to 3-chlorophenol is essential. A slight excess of bromine can lead to over-bromination, while an insufficient amount will result in incomplete conversion.
Temperature: This reaction is highly exothermic.[5][7] Maintaining a low and stable temperature (typically 0-10°C) is crucial to prevent runaway reactions and minimize the formation of undesired isomers and over-brominated byproducts.
Reagent Addition Rate: Slow, controlled addition of bromine is paramount for managing the reaction exotherm and ensuring localized concentration of the brominating agent does not lead to side reactions.[5][8]
Mixing/Agitation: Efficient agitation is critical in a large reactor to ensure homogenous distribution of reactants and temperature, preventing localized "hot spots."
Q3: What are the primary safety concerns when scaling up this bromination?
A3: The primary hazards are:
Thermal Runaway: The reaction is exothermic and can accelerate uncontrollably if cooling is inadequate or bromine is added too quickly, potentially leading to a dangerous increase in temperature and pressure.[5][8]
Hydrogen Bromide (HBr) Off-gassing: The reaction generates stoichiometric amounts of HBr gas, which is corrosive and toxic. A robust off-gas scrubbing system (e.g., a caustic scrubber) is mandatory for large-scale production.
Handling of Bromine: Liquid bromine is highly corrosive, toxic, and has a high vapor pressure. All transfers and handling must be done in a well-ventilated area (e.g., fume hood) or a closed system, with appropriate personal protective equipment (PPE).
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and scale-up.
Issue 1: Low Yield of 2,6-Dibromo-3-chlorophenol
Q: My final isolated yield is significantly lower than expected. What are the likely causes and how can I fix this?
A: Low yield can stem from several factors. Use the following decision tree to diagnose the issue.
A Comparative Guide to the Biological Activity of 2,6-Dibromo-3-chlorophenol and Other Halophenols
For Researchers, Scientists, and Drug Development Professionals Editorial Foreword In the landscape of chemical biology and drug discovery, halophenols represent a class of compounds with a broad spectrum of biological a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Editorial Foreword
In the landscape of chemical biology and drug discovery, halophenols represent a class of compounds with a broad spectrum of biological activities. Their versatile molecular scaffolds, amenable to various substitutions, have positioned them as intriguing candidates for antimicrobial, antioxidant, and cytotoxic agents. This guide offers a comparative analysis of the biological activity of 2,6-Dibromo-3-chlorophenol against other selected halophenols.
It is critical to acknowledge a priori that direct, side-by-side comparative experimental data for 2,6-Dibromo-3-chlorophenol against a wide array of other halophenols under uniform experimental conditions is not extensively available in the current body of scientific literature. Consequently, this guide synthesizes data from a range of studies to provide a logical and scientifically grounded comparison. The insights presented herein are intended to guide researchers in their experimental design and to highlight the structure-activity relationships that govern the bioactivity of these fascinating molecules.
The Landscape of Halophenol Bioactivity: A Structural Perspective
Halogenated phenols are aromatic compounds where one or more hydrogen atoms on the phenol ring are substituted by halogen atoms (fluorine, chlorine, bromine, or iodine). The nature, number, and position of these halogen substituents profoundly influence the physicochemical properties and, consequently, the biological activity of the molecule. Key factors that dictate the bioactivity of halophenols include:
Lipophilicity: The addition of halogens generally increases the lipophilicity of the phenol, which can enhance its ability to cross cell membranes.
Electronic Effects: Halogens are electronegative and can influence the acidity of the phenolic hydroxyl group and the electron distribution within the aromatic ring.
Steric Hindrance: The size of the halogen atom can create steric hindrance, affecting the molecule's interaction with biological targets.
This guide will focus on comparing 2,6-Dibromo-3-chlorophenol, a mixed di-bromo-mono-chloro-substituted phenol, with other representative brominated and chlorinated phenols to elucidate these structure-activity relationships.
Antimicrobial Activity: A Comparative Overview
The antimicrobial properties of halophenols are of significant interest, particularly in an era of increasing antibiotic resistance. The primary mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.
Comparative Data on Antimicrobial Activity
While direct comparative data for 2,6-Dibromo-3-chlorophenol is scarce, we can infer its potential activity by examining structurally related compounds. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial efficacy, with lower values indicating greater potency.
Note: The data presented is from different studies and should be interpreted with caution due to variations in experimental conditions.
From the available data, polybrominated phenols, such as 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol, exhibit potent activity against clinically relevant Gram-positive bacteria, including multidrug-resistant strains.[1] The mixed halogen substitution in 2,6-Dibromo-3-chlorophenol suggests it may also possess significant antimicrobial properties. The presence of both bromine and chlorine could offer a unique combination of lipophilicity and electronic properties that enhance its interaction with microbial targets.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a halophenol against a bacterial strain.[7][8]
Aseptically pick 3-5 bacterial colonies from a fresh agar plate and inoculate into MHB.
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
Dilute the bacterial suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Compound Dilution:
Prepare a stock solution of the test halophenol in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the compound in MHB in the 96-well plate.
Inoculation and Incubation:
Add the prepared bacterial inoculum to each well containing the compound dilutions.
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
Incubate the plate at 37°C for 18-24 hours.
MIC Determination:
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.
Optionally, a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid in the visualization of bacterial growth.[9]
Caption: Workflow for the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC).
Antioxidant Activity: Scavenging Reactive Oxygen Species
The phenolic hydroxyl group is a key structural feature that imparts antioxidant activity to halophenols. These compounds can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.
Comparative Data on Antioxidant Activity
The antioxidant capacity of halophenols is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. A lower IC50 (half-maximal inhibitory concentration) value indicates a higher antioxidant potential.
Note: The data presented is for bromophenol derivatives and not the simple phenols, but it provides insight into the antioxidant potential of the brominated phenolic scaffold.
The data suggests that the position of the bromine and hydroxyl groups significantly influences the antioxidant activity. The presence of multiple hydroxyl groups and specific substitution patterns can enhance radical scavenging capabilities. For 2,6-Dibromo-3-chlorophenol, the presence of two bulky bromine atoms ortho to the hydroxyl group may sterically hinder its ability to donate a hydrogen atom, potentially affecting its antioxidant capacity compared to less substituted phenols.
Experimental Protocols: DPPH and ABTS Radical Scavenging Assays
These protocols describe the methods for assessing the antioxidant activity of halophenols.
DPPH Assay Protocol:
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
Sample Preparation: Dissolve the test halophenol in methanol at various concentrations.
Reaction: Mix the DPPH solution with the sample solutions in a 96-well plate.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Assay Protocol:
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
Sample Preparation: Dissolve the test halophenol in a suitable solvent at various concentrations.
Reaction: Mix the diluted ABTS•+ solution with the sample solutions.
Incubation: Incubate at room temperature for a set time (e.g., 6 minutes).
Measurement: Measure the absorbance at 734 nm.
Calculation: Determine the percentage of inhibition and the IC50 value.
Caption: General workflow for DPPH and ABTS radical scavenging assays.
Cytotoxicity: Evaluating the Impact on Cell Viability
The cytotoxic properties of halophenols are crucial for their potential application as anticancer agents and for assessing their toxicological profiles. The MTT assay is a widely used colorimetric method to determine cell viability.
Comparative Data on Cytotoxicity
The cytotoxicity of halophenols is highly dependent on the cell line and the specific substitution pattern of the compound.
Note: The data is from different studies using different cell lines and should be interpreted with caution.
The data clearly indicates that the degree of halogenation is directly correlated with cytotoxicity in chlorophenols, with pentachlorophenol being the most potent.[10] Similarly, pentabromophenol shows a stronger apoptotic potential than 2,4,6-tribromophenol in human immune cells.[11] This suggests that 2,6-Dibromo-3-chlorophenol, with three halogen substituents, is likely to exhibit significant cytotoxicity. The mixed bromo- and chloro-substitution may lead to a unique toxicological profile. For instance, one study found that when halophenolic disinfection byproducts were substituted at the same sites, iodophenols were the most toxic, followed by bromophenols and then chlorophenols.[12]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the steps for assessing the cytotoxicity of halophenols using the MTT assay.[13][14][15]
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test halophenol for a specified duration (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Caption: Workflow for the MTT assay to determine cytotoxicity.
Structure-Activity Relationship (SAR) Insights
Based on the available literature, several key structure-activity relationships for halophenols can be summarized:
Degree of Halogenation: Generally, an increase in the number of halogen substituents leads to increased antimicrobial and cytotoxic activity.[10][12] This is likely due to enhanced lipophilicity and greater disruption of biological membranes.
Type of Halogen: The type of halogen plays a crucial role. For cytotoxicity, the trend often follows I > Br > Cl.[12]
Position of Halogens: The position of the halogen atoms on the phenolic ring significantly impacts activity. Ortho and para substitutions can have different effects compared to meta substitutions.
Hydroxyl Groups: The number and position of hydroxyl groups are critical for antioxidant activity.
For 2,6-Dibromo-3-chlorophenol, the presence of two bromine atoms and one chlorine atom suggests a high degree of lipophilicity and potential for strong biological activity. The ortho-dibromo substitution pattern may influence its interaction with target enzymes and receptors.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of 2,6-Dibromo-3-chlorophenol in the context of other halophenols. While direct comparative data is limited, the analysis of structure-activity relationships from existing studies on related compounds suggests that 2,6-Dibromo-3-chlorophenol is a promising candidate for further investigation as an antimicrobial, antioxidant, and cytotoxic agent.
Future research should focus on the direct, parallel evaluation of 2,6-Dibromo-3-chlorophenol against a panel of other halophenols using standardized in vitro assays. Such studies will provide a clearer understanding of its biological potential and pave the way for its potential development in various therapeutic applications. The detailed protocols provided in this guide offer a robust framework for conducting these essential investigations.
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2,6-Dibromo-3-chlorophenol
For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex molecules for pharmaceutical and research applications, the confirmation of purity is not merely a quality control step; it is a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules for pharmaceutical and research applications, the confirmation of purity is not merely a quality control step; it is a cornerstone of scientific validity and product safety. This guide provides a comparative analysis of the primary analytical techniques for assessing the purity of synthesized 2,6-Dibromo-3-chlorophenol, a halogenated phenol intermediate. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols to ensure the integrity of your synthesized compound.
The Criticality of Purity for 2,6-Dibromo-3-chlorophenol
2,6-Dibromo-3-chlorophenol serves as a crucial building block in the synthesis of more complex molecules in drug discovery and materials science. The presence of impurities, even in trace amounts, can have significant downstream consequences. These impurities can arise from unreacted starting materials, byproducts from side reactions, or degradation products. For instance, in the synthesis of a pharmaceutical intermediate, even small amounts of structurally similar impurities can lead to the formation of undesired and potentially toxic final products. Therefore, a robust and validated analytical methodology is paramount to ensure the quality and consistency of the synthesized 2,6-Dibromo-3-chlorophenol.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity assessment depends on a multitude of factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the desired level of structural information. Here, we compare the three most powerful techniques for the analysis of 2,6-Dibromo-3-chlorophenol.
Feature
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle
Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and environment of atoms.
Best For
Quantifying non-volatile and thermally labile compounds. Ideal for routine purity checks and quantification of known impurities.
Identifying and quantifying volatile and semi-volatile compounds. Excellent for detecting and identifying unknown impurities.
Structural elucidation, definitive identification, and quantification of the main component and impurities without the need for reference standards for every impurity.
Sample Derivatization
Not typically required.
May be required to increase volatility and thermal stability, especially for polar compounds like phenols.
Not required.
Sensitivity
High (µg/L to ng/L range).
Very high (ng/L to pg/L range), especially with selected ion monitoring (SIM).
Lower than chromatographic methods.
Throughput
High, with typical run times of 15-30 minutes.
Moderate, with run times often longer than HPLC due to temperature programming.
Low, as acquisition times for detailed spectra can be long.
Data Output
Chromatogram with retention times and peak areas for quantification.
Chromatogram with retention times and mass spectra for identification and quantification.
Spectrum with chemical shifts, coupling constants, and integrals for structural information and quantification.
Strategic Approach to Purity Assessment
A comprehensive purity assessment of 2,6-Dibromo-3-chlorophenol should ideally employ a combination of these techniques to provide orthogonal data, ensuring a high degree of confidence in the results.
Purity Assessment Workflow
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its robustness, precision, and high throughput.[1] For 2,6-Dibromo-3-chlorophenol, a reversed-phase HPLC (RP-HPLC) method is most suitable.
Causality Behind Experimental Choices:
Reversed-Phase (C18 column): The non-polar nature of the C18 stationary phase provides excellent retention and separation for the moderately polar 2,6-Dibromo-3-chlorophenol and its likely non-polar impurities.
Mobile Phase (Acetonitrile/Water): A mixture of acetonitrile and water is a common and effective mobile phase for RP-HPLC. The gradient elution allows for the separation of compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak.
UV Detection: The aromatic nature of 2,6-Dibromo-3-chlorophenol allows for sensitive detection using a UV detector. A wavelength of 280 nm is a good starting point for phenols.[2]
Step-by-Step HPLC Protocol:
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Phosphoric acid in Water.
Mobile Phase B: Acetonitrile.
Gradient Program:
0-5 min: 50% B
5-20 min: 50% to 90% B
20-25 min: 90% B
25.1-30 min: 50% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 280 nm.
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh and dissolve the synthesized 2,6-Dibromo-3-chlorophenol in acetonitrile to a final concentration of 1 mg/mL.
Method Validation: The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is an exceptionally powerful technique for separating and identifying volatile and semi-volatile compounds.[4] It is particularly useful for identifying unknown impurities that may be present in the synthesized 2,6-Dibromo-3-chlorophenol.
Causality Behind Experimental Choices:
Derivatization: Phenols can sometimes exhibit poor peak shape in GC due to their acidic proton. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar -OH group to a less polar trimethylsilyl ether, improving chromatographic performance.
Capillary Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is suitable for separating a range of halogenated aromatic compounds.
Mass Spectrometry (MS) Detection: MS provides mass-to-charge ratio information, which allows for the identification of unknown impurities by comparing their mass spectra to spectral libraries (e.g., NIST).
Step-by-Step GC-MS Protocol:
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Over-brominated species (e.g., 2,4,6-tribromo-3-chlorophenol).
Isomeric dibromo-chlorophenols.
GC-MS Impurity Identification Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[5] For purity assessment, ¹H NMR provides a rapid and accurate determination of the major components and can be used for quantitative purposes (qNMR) if an internal standard of known purity is used. ¹³C NMR provides information on the carbon skeleton of the molecule.
¹H NMR Analysis of 2,6-dibromophenol (Illustrative Example):
The ¹H NMR spectrum of 2,6-dibromophenol in CDCl₃ shows three signals corresponding to the three aromatic protons and the hydroxyl proton.[6] The integration of these signals would be expected to be in a 1:1:1:1 ratio. The presence of impurity peaks with different chemical shifts and/or incorrect integration ratios would indicate the presence of impurities. For 2,6-Dibromo-3-chlorophenol, one would expect to see two aromatic protons, likely as doublets, and a hydroxyl proton. The chemical shifts and coupling constants of these protons would be diagnostic of the substitution pattern.
¹³C NMR Analysis of 2,6-dibromophenol (Illustrative Example):
The proton-decoupled ¹³C NMR spectrum of 2,6-dibromophenol would show four signals for the six carbon atoms due to symmetry (C1, C2/C6, C3/C5, C4). The presence of additional peaks would indicate carbon-containing impurities. For 2,6-Dibromo-3-chlorophenol, six distinct signals would be expected in the ¹³C NMR spectrum due to the lack of symmetry.
Step-by-Step NMR Protocol:
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
¹H NMR: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
¹³C NMR: Dissolve 20-50 mg of the sample in approximately 0.7 mL of the same deuterated solvent.
Data Acquisition: Acquire standard ¹H and proton-decoupled ¹³C spectra. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
Data Analysis:
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
Analyze the chemical shifts and coupling patterns to confirm the structure.
Count the number of signals in the ¹³C NMR spectrum to verify the number of unique carbon atoms.
Compare the acquired spectra with predicted spectra or data from analogous compounds.
Conclusion: An Integrated Approach for Unwavering Confidence
The purity assessment of synthesized 2,6-Dibromo-3-chlorophenol is a critical undertaking that demands a multi-faceted analytical approach. While HPLC provides a robust and high-throughput method for routine purity checks and quantification, GC-MS offers unparalleled capabilities for the identification of volatile and semi-volatile impurities. NMR spectroscopy stands as the ultimate tool for unequivocal structural confirmation and can provide a quantitative measure of purity without the need for specific impurity standards.
For researchers, scientists, and drug development professionals, the integration of these techniques provides a self-validating system, ensuring the highest level of confidence in the quality and integrity of your synthesized 2,6-Dibromo-3-chlorophenol. This rigorous approach not only satisfies regulatory expectations but, more importantly, underpins the reliability and reproducibility of your scientific endeavors.
References
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]
Öztaş, A. M., & Gökmen, V. (2007). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 19(2), 1411.
SynThink Research Chemicals. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification. Retrieved from [Link]
Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. CUREUS. [Link]
Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2).
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]
Organic Syntheses. (n.d.). 2,6-dibromoquinone-4-chloroimide. Retrieved from [Link]
Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
Krick, A., Kehraus, S., & König, G. M. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine drugs, 17(12), 675. [Link]
Scantec Nordic. (n.d.). Fast, high sensitivity analysis of chlorophenols and common odorants to assess water quality by HiSorb TD–GC–MS. Retrieved from [Link]
Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.
PubChem. (n.d.). 2,6-Dibromo-3-chlorophenol. Retrieved from [Link]
Martano, C., Ferretti, F., Ghiani, S., et al. (2018). Development and Validation of a New HPLC-MS Method for Meglumine Impurity Profiling. Journal of Pharmaceutical and Biomedical Analysis, 149, 517-524.
Wang, L., Zhu, H., Ma, C., & Yan, Y. (2012). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 24(12), 5645.
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
ResearchGate. (2025, August 6). Development of HPLC method for the analysis of chlorophenols in samples from anaerobic reactors for wastewater treatment. Retrieved from [Link]
ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link]
Comparative Guide: Cross-Reactivity Profiles of 2,6-Dibromo-3-chlorophenol in Halogenated Phenol Immunoassays
Executive Summary The accurate quantification of priority environmental pollutants, such as Pentachlorophenol (PCP) and 2,4,6-Trichlorophenol (2,4,6-TCP), is frequently confounded by the presence of structurally similar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate quantification of priority environmental pollutants, such as Pentachlorophenol (PCP) and 2,4,6-Trichlorophenol (2,4,6-TCP), is frequently confounded by the presence of structurally similar halogenated intermediates. 2,6-Dibromo-3-chlorophenol (2,6-DB-3-CP) is a highly relevant bromochlorophenol (BCP) that frequently acts as an interferent in environmental and toxicological immunoassays.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of a rationally designed monoclonal immunoassay (Mono-BCP-Ab ) against a traditional broad-spectrum polyclonal alternative (Poly-CP-Ab ). By examining the thermodynamic and steric causality behind antibody binding, this guide provides a self-validating framework for researchers to evaluate assay specificity and mitigate cross-reactivity.
Mechanistic Causality of Cross-Reactivity
The cross-reactivity of 2,6-DB-3-CP in assays designed for target analytes like PCP is governed by a delicate balance between electrostatic mimicry and steric hindrance.
Electrostatic Potential Mimicry: At a physiological assay pH of 7.4, the acid dissociation constants (pKa) of bromochlorophenols dictate that they exist predominantly as phenolate ions. As demonstrated in the1[1], the electron-withdrawing nature of both bromine and chlorine creates a highly specific electron density isosurface. Antibodies often recognize this shared electrostatic map, leading to unintended binding in .
Steric Hindrance & Hapten Design: Bromine atoms possess a significantly larger van der Waals radius than chlorine atoms. While 2[2] possess diverse binding pockets that may flex to accommodate these bulkier atoms, a highly specific monoclonal antibody utilizes a restrictive binding pocket. By employing a heterologous hapten design during immunization—such as coupling via a distinct spacer arm—we can generate antibodies that strictly reject the steric bulk of the 2,6-dibromo substitutions, driving cross-reactivity down to negligible levels[3].
Fig 1: Mechanistic pathway of antibody cross-reactivity via steric and electrostatic profiles.
Product Comparison: Specificity Data
To objectively evaluate performance, we determined the Half-Maximal Inhibitory Concentration (
) and the Percentage Cross-Reactivity (% CR) for both the optimized Mono-BCP-Ab and the traditional Poly-CP-Ab .
Calculation for % CR:
Compound
Mono-BCP-Ab (µg/L)
Mono-BCP-Ab CR (%)
Poly-CP-Ab (µg/L)
Poly-CP-Ab CR (%)
Pentachlorophenol (Target)
1.2
100.0
2.5
100.0
2,6-Dibromo-3-chlorophenol
>100.0
<1.2
15.6
16.0
2,4,6-Trichlorophenol
>100.0
<1.2
8.9
28.1
2,4-Dichlorophenol
>100.0
<1.2
45.0
5.5
Data Insight: The Mono-BCP-Ab successfully utilizes steric exclusion to reject 2,6-DB-3-CP (CR < 1.2%), whereas the Poly-CP-Ab exhibits significant vulnerability (16.0% CR), which would lead to false positives in mixed environmental samples.
Every immunoassay must operate as a self-validating system to ensure data integrity. In this protocol, we incorporate zero-analyte (
) wells to establish maximum uninhibited signal, and Non-Specific Binding (NSB) wells (omitting the primary antibody) to confirm that the secondary antibody does not spuriously interact with the coating antigen.
Step-by-Step Methodology
Step 1: Plate Coating & Blocking
Coat 96-well microtiter plates with 100 µL/well of heterologous coating antigen (e.g., PCP-OVA) at 0.5 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
Causality: The high pH ensures optimal protein unfolding, maximizing hydrophobic adsorption to the polystyrene wells. A heterologous linker prevents the antibody from binding the spacer arm instead of the analyte.
Wash 3x with PBST (Phosphate Buffered Saline with 0.05% Tween-20).
Block with 200 µL/well of 1% BSA in PBS for 1 hour at 37°C.
Causality: BSA occupies all remaining hydrophobic sites on the plastic, establishing a zero-background baseline essential for the NSB control.
Step 2: Competitive Incubation
Add 50 µL of standard/sample (Target Analyte or 2,6-DB-3-CP in varying concentrations: 0.1 to 1000 µg/L) and 50 µL of primary antibody to each well.
Causality: The free analyte and immobilized antigen compete for limited antibody binding sites. Thermodynamic equilibrium for this competitive displacement is reached rapidly and consistently at 37°C.
Step 3: Signal Generation & Detection
Wash 5x with PBST to rigorously remove unbound primary antibody and free analyte.
Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 mins at 37°C, then wash 5x with PBST.
Add 100 µL/well of TMB substrate. Incubate in the dark for 15 mins.
Stop the reaction with 50 µL/well of 2M
. Read Optical Density (OD) at 450nm.
Causality: The acidic stop solution shifts the TMB oxidation product from blue to yellow, amplifying the absorbance at 450nm and maximizing the assay's signal-to-noise ratio.
Fig 2: Step-by-step logic of the self-validating competitive ELISA workflow.
References
Title: Thermodynamic parameters including acid dissociation constants for bromochlorophenols (BCPs)
Title: Development of an enzyme-linked immunosorbent assay for the detection of pentachlorophenol residues in water samples
Source: Taylor & Francis
URL
Title: IN-HOUSE DEVELOPMENT AND CROSS-REACTIVITY EVALUATION OF A POLYCLONAL ANTIBODY FOR THE IMMUNOANALYSIS OF THE POLLUTANT 2,4,6-TRIC
Source: CEST2015
URL
Title: Evaluation of a polyclonal antiserum to pentachlorothiophenol-acetic acid-KLH immunogen
Source: PubMed
URL
Precision Halogenated Scaffolds: 2,6-Dibromo-3-chlorophenol in Environmental Forensics & Synthetic Modeling
Executive Summary: The Asymmetric Halogen Advantage 2,6-Dibromo-3-chlorophenol (CAS 28165-55-1) represents a specialized class of "mixed-halogenated" phenolic congeners. Unlike the commoditized 2,4,6-tribromophenol (a co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Asymmetric Halogen Advantage
2,6-Dibromo-3-chlorophenol (CAS 28165-55-1) represents a specialized class of "mixed-halogenated" phenolic congeners. Unlike the commoditized 2,4,6-tribromophenol (a common flame retardant), this specific isomer possesses a unique asymmetric substitution pattern that makes it a critical tool in two high-value sectors: Environmental Forensics and Combustion Toxicology .
Its primary utility lies not as a bulk raw material, but as a high-fidelity reference standard and mechanistic probe . It allows researchers to map the complex "cocktail effects" of water disinfection byproducts (DBPs) and trace the formation of toxic mixed-halogenated dioxins (PXDD/Fs) during the incineration of electronic waste.
Why This Isomer Matters
Electronic Asymmetry: The 3-chloro substituent introduces a distinct dipole moment and acidity (pKa) compared to symmetrical bromophenols, altering its mobility in groundwater and binding affinity to soil organic matter.
Mechanistic "Missing Link": In combustion science, it serves as a stable intermediate (pre-PBDF) that proves how brominated flame retardants (BFRs) react with chlorinated plastics (PVC) to form super-toxic dioxins.
Comparative Analysis: Performance vs. Standard Alternatives
The following table contrasts 2,6-Dibromo-3-chlorophenol with its nearest structural analogs to highlight its specific utility in analytical and synthetic applications.
Context: When electronic waste (containing brominated flame retardants) is incinerated with PVC (chlorine source), "mixed" dioxins are formed. 2,6-Dibromo-3-chlorophenol is the "smoking gun" intermediate used to validate these pathways.
The Mechanism: Radical Coupling
The compound acts as a Pre-PBDF (Polybrominated Dibenzofuran) Intermediate . During thermal decomposition, the phenoxy radical of this congener couples with other halogenated species.[1]
Visualization: The Pathway to Toxicity
The diagram below illustrates how 2,6-Dibromo-3-chlorophenol (via its radical) bridges the gap between simple phenols and toxic dioxins.
Caption: Pathway showing the transformation of 2,6-Dibromo-3-chlorophenol radicals into toxic mixed-halogenated dioxins during waste incineration.
Application II: Environmental Forensic Analysis
Context: Researchers use this compound to trace the degradation of complex pesticides or as a marker for industrial effluent contamination.
Protocol: Trace Detection in Sediment via GC-MS/MS
This protocol ensures the detection of 2,6-Dibromo-3-chlorophenol at parts-per-billion (ppb) levels, distinguishing it from naturally occurring bromophenols.
Phase 1: Sample Preparation & Extraction
Matrix: Take 10 g of sediment or sludge.
Acidification: Adjust pH to <2 using
to ensure the phenol is in its protonated (non-ionic) form for extraction.
Extraction: Perform Ultrasonic Assisted Extraction (UAE) using a 1:1 mixture of Hexane:Acetone (3 x 15 mL).
Why: Acetone penetrates the soil matrix; hexane recovers the halogenated organic.
Cleanup: Pass extract through an anhydrous
column to remove water.
Phase 2: Derivatization (Critical Step)
Direct injection of phenols leads to peak tailing due to the -OH group interacting with the column.
Reagent: Add
of Acetic Anhydride and of Pyridine (catalyst).
Reaction: Incubate at 60°C for 30 minutes.
Result: Converts the phenol to 2,6-Dibromo-3-chlorophenyl acetate .
Benefit: Improves volatility and thermal stability for GC analysis.
Phase 3: GC-MS/MS Parameters
Column: DB-5ms UI (30m x 0.25mm x 0.25µm).
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Qualifier Ions: Look for the unique isotope pattern of
(M, M+2, M+4, M+6).
Logic: The presence of Chlorine (35/37) mixed with Bromine (79/81) creates a specific "fingerprint" that eliminates false positives from pure bromophenols.
For drug discovery chemists, this scaffold offers a way to introduce a "mixed halogen" motif into a biaryl ether or heterocyclic system.
Workflow: Synthesis of Mixed-Halogenated Biaryl Ethers
Unlike 2,4,6-tribromophenol, which has no open ortho/para positions relative to the activating -OH (except the meta positions which are deactivated), 2,6-Dibromo-3-chlorophenol has the C4 (para) and C5 (meta) positions available, though electronically distinct.
Reactivity Insight: The -OH group directs incoming electrophiles to the C4 position (para). However, the bulky Br atoms at C2 and C6 create a "steric pocket," forcing high selectivity.
Use Case: Synthesis of thyroid hormone analogs or specific enzyme inhibitors where halogen density affects metabolic stability.
Caption: Synthetic route for functionalizing the C4 position, utilizing the 2,6-dibromo blocking pattern.
References
Saeed, A., Altarawneh, M., Hefter, G., & Dlugogorski, B. Z. (2016).[2] Thermodynamic Parameters Including Acid Dissociation Constants for Bromochlorophenols (BCPs). Journal of Chemical & Engineering Data. Link[2]
Dlugogorski, B. Z., et al. (2011). Formation of bromochlorodibenzo-p-dioxins and dibenzofurans from the high-temperature oxidation of a mixture of 2-chlorophenol and 2-bromophenol. Combustion and Flame. Link
PubChem. (2024).[3] 2,6-Dibromo-3-chlorophenol Compound Summary. National Library of Medicine. Link
BenchChem. (2024). Common side reactions and byproducts in Halogenated Phenol Synthesis. Link
Personal protective equipment for handling 2,6-Dibromo-3-chlorophenol
Handling polyhalogenated phenols requires a rigorous, uncompromising approach to laboratory safety. As a Senior Application Scientist, I have designed this comprehensive guide to provide drug development professionals an...
Author: BenchChem Technical Support Team. Date: March 2026
Handling polyhalogenated phenols requires a rigorous, uncompromising approach to laboratory safety. As a Senior Application Scientist, I have designed this comprehensive guide to provide drug development professionals and researchers with the operational, protective, and logistical frameworks necessary to handle 2,6-Dibromo-3-chlorophenol .
Unlike simple aliphatic compounds, halogenated aromatics present unique toxicological and environmental challenges. This guide moves beyond basic safety data, explaining the causality behind each protective measure to ensure your laboratory protocols are both scientifically grounded and self-validating.
Chemical Profile & Hazard Assessment
2,6-Dibromo-3-chlorophenol (CAS: 28165-55-1) is a highly reactive, polyhalogenated aromatic compound frequently utilized as a building block in pharmaceutical synthesis and materials science[1]. The presence of both bromine and chlorine substituents on the phenolic ring significantly increases its lipophilicity, allowing it to rapidly penetrate the stratum corneum (outer skin layer) upon contact, leading to systemic toxicity.
Phenolic hydroxyl group acts as a weak acid, causing protein denaturation on contact.
Respiratory Hazard
H332 / H335 (Irritant)
Fine crystalline dust or sublimated vapor directly irritates mucous membranes.
Personal Protective Equipment (PPE) Matrix
Selecting PPE for halogenated phenols cannot rely on generic laboratory defaults. The non-polar, lipophilic nature of the halogenated aromatic ring dictates specific material compatibilities.
Dermal Protection (Gloves): Standard natural rubber latex provides zero effective barrier against halogenated aromatics.
Incidental Contact/Splash: Use Nitrile rubber (NBR) gloves with a minimum thickness of >0.11 mm [2]. Self-Validating Protocol: Always double-glove. If a splash occurs on the outer glove, immediately remove it, inspect the inner glove for breakthrough, and don a new outer glove.
Extended Contact/Spill Cleanup: Use Viton or Butyl rubber gloves. Causality: The dense molecular structure of fluoropolymers (Viton) physically resists the permeation of non-polar halogenated rings.
Respiratory Protection: When handling the dry powder, the risk of aerosolization is high. Use a NIOSH-approved N95/P100 particulate respirator. If handling the compound in a volatile solvent solution, upgrade to a half-mask respirator equipped with organic vapor/acid gas (OV/AG) cartridges.
Ocular & Body Protection: Chemical splash goggles (not safety glasses) and a face shield are mandatory. Wear a heavy-duty, fluid-resistant lab coat or a Tyvek suit for bulk handling.
Operational Workflow & Handling Protocol
To ensure absolute safety, the handling of 2,6-Dibromo-3-chlorophenol must follow a strict, self-validating workflow.
Step-by-Step Methodology:
Environmental Validation: Before opening the chemical container, verify that the fume hood monitor displays a face velocity between 0.4 and 0.6 m/s. Self-Validation: Perform a visual smoke test or tissue-paper test to confirm inward directional flow. If flow is compromised, abort the procedure.
Preparation: Clear the hood of all non-essential equipment to prevent turbulent airflow. Line the working surface with a chemical-resistant, absorbent bench pad.
Weighing: Use an anti-static spatula. Weigh the material inside an enclosed analytical balance located within the fume hood to prevent the aerosolization of toxic dust.
Transfer: Transfer the weighed solid into the reaction vessel using a sealed transfer container or a powder funnel. Immediately cap the reaction vessel.
Decontamination: Wipe down the balance, spatulas, and bench pad with isopropanol, followed by a water wipe. Dispose of all wipes in a dedicated halogenated waste container.
Figure 1: Step-by-step operational workflow for safely handling 2,6-Dibromo-3-chlorophenol.
Emergency Response & Spill Management
In the event of a spill, immediate containment is critical to prevent environmental contamination and inhalation exposure.
Dry Spill: Do not use brushes or compressed air, which will aerosolize the toxic dust. Gently cover the powder with damp vermiculite or sand to suppress dust formation. Sweep up the mixture using non-sparking tools and place it in a sealed, labeled hazardous waste container.
Solution Spill: Absorb with inert materials (e.g., diatomaceous earth or universal binders). Causality: Never use combustible materials like sawdust; halogenated compounds can sometimes act as oxidizers or generate toxic hydrogen bromide/hydrogen chloride gases upon accidental combustion.
Disposal & Waste Management Plan (Critical Dioxin Warning)
The disposal of 2,6-Dibromo-3-chlorophenol carries severe environmental and toxicological risks that dictate strict logistical planning.
The Mechanistic Danger: Thermal degradation of brominated and chlorinated phenols produces potent precursors to polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) [3]. Co-combustion of these compounds with other chlorine sources at suboptimal temperatures triggers condensation reactions, emitting significant concentrations of highly toxic mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs)[3].
Disposal Protocol:
Segregation: Isolate all 2,6-Dibromo-3-chlorophenol waste (including contaminated gloves and wipes) in a dedicated "Halogenated Organic Waste" container. Never mix with non-halogenated solvents.
Labeling: Clearly label the container with the exact chemical name, CAS number, and the warning: "Toxic, Halogenated, Potential Dioxin Precursor."
Destruction: Waste must be routed exclusively to a licensed hazardous waste facility capable of high-temperature incineration (>1000°C) with rapid exhaust gas quenching. Causality: High temperatures ensure complete molecular cleavage, while rapid quenching prevents the de novo synthesis of dioxins in the cooling exhaust plume.
Figure 2: Waste segregation and high-temperature disposal pathway to prevent dioxin formation.
References
Murdoch University Research Portal. "Studies on the Decomposition of Selected Brominated Flame Retardants and Formation of Polybrominated Dibenzo-p-dioxins and Dibenzofurans." URL: [Link]
Carl Roth. "Safety Data Sheet: Bromophenol blue ACS, for microscopy." Carl Roth GmbH + Co KG. URL: [Link]